molecular formula C11H13NO5 B1374965 ethyl 2-ethoxy-4-nitrobenzoate CAS No. 910572-96-2

ethyl 2-ethoxy-4-nitrobenzoate

Cat. No.: B1374965
CAS No.: 910572-96-2
M. Wt: 239.22 g/mol
InChI Key: VMIPKNWALSUQDX-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-4-nitrobenzoate is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-ethoxy-4-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-ethoxy-4-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethoxy-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-3-16-10-7-8(12(14)15)5-6-9(10)11(13)17-4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIPKNWALSUQDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Analysis and Synthetic Utility: Ethyl 2-ethoxy-4-nitrobenzoate

[1]

Molecular Architecture & Physicochemical Profile[2]

Ethyl 2-ethoxy-4-nitrobenzoate represents a highly functionalized aromatic scaffold characterized by a "push-pull" electronic system. Its utility lies primarily as a regiochemically defined intermediate for the synthesis of benzocaine analogs, benzoxazinones, and kinase inhibitors.

Electronic & Steric Dynamics

The molecule features a trisubstituted benzene ring where the interplay between substituents dictates reactivity:

  • The "Pull" (Positions 1 & 4): The ethyl ester (C1) and nitro group (C4) are strong electron-withdrawing groups (EWGs). The para-nitro group significantly decreases electron density in the ring, activating it toward nucleophilic aromatic substitution (SNAr) if a leaving group were present, and increasing the acidity of protons at the C3 and C5 positions.

  • The "Push" (Position 2): The ethoxy group is a strong electron-donating group (EDG) via resonance (

    
     effect). This donation is crucial for stabilizing the carbocation intermediates in electrophilic substitutions, though in this specific molecule, the ring is deactivated overall.
    
  • Steric Environment: The 1,2-disubstitution (ester and ethoxy) creates localized steric strain. The ethoxy group likely adopts a conformation that minimizes repulsion with the ester carbonyl, often twisting the ester slightly out of planarity with the aromatic ring.

Predicted Physicochemical Properties[3][4]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.22 g/mol

  • Solubility: Highly soluble in organic solvents (DCM, EtOAc, DMSO); sparingly soluble in water due to the lipophilic ethyl/ethoxy chains.

  • LogP (Predicted): ~2.8 – 3.2 (Moderate lipophilicity, suitable for membrane permeability studies in drug discovery).

Synthetic Pathways & Mechanistic Insight[5]

Achieving the 2-ethoxy-4-nitro substitution pattern requires careful regiochemical control. Direct nitration of ethyl 2-ethoxybenzoate is not recommended as a primary route; the ethoxy group directs para (position 5) or ortho (position 3), making the 4-nitro isomer a minor product.

The most robust, self-validating protocol relies on O-alkylation of the pre-functionalized phenol .

Retrosynthetic Analysis (Graphviz)

RetrosynthesisTargetEthyl 2-ethoxy-4-nitrobenzoatePrecursor1Ethyl 2-hydroxy-4-nitrobenzoate(Known Intermediate)Precursor1->TargetO-AlkylationReagentsEthyl Iodide + K2CO3(Williamson Ether Synthesis)Reagents->TargetStart4-Nitrosalicylic AcidStart->Precursor1Esterification

Figure 1: Retrosynthetic disconnection revealing the phenol alkylation strategy as the regiochemically superior pathway.

Experimental Protocol: O-Alkylation Workflow

This protocol utilizes a Williamson Ether Synthesis approach. The presence of the electron-withdrawing nitro group at the para position increases the acidity of the phenol (pKa ~7), facilitating deprotonation by weak bases like potassium carbonate (

Reagents & Stoichiometry
ReagentEquiv.Role
Ethyl 2-hydroxy-4-nitrobenzoate 1.0Limiting Reagent
Ethyl Iodide (EtI) 1.5Alkylating Agent
Potassium Carbonate (

)
2.0Base (Anhydrous)
DMF (Dimethylformamide) SolventPolar Aprotic (Promotes

)
Step-by-Step Methodology
  • Preparation: In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve ethyl 2-hydroxy-4-nitrobenzoate (10 mmol) in anhydrous DMF (20 mL).

  • Deprotonation: Add anhydrous

    
     (20 mmol) in a single portion. The suspension will likely turn bright yellow/orange due to the formation of the phenoxide anion. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add Ethyl Iodide (15 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC (30% EtOAc in Hexanes).
    
    • Checkpoint: The starting phenol (lower Rf) should disappear within 2-4 hours.

  • Work-up:

    • Cool to RT and pour the mixture into ice-cold water (100 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with Brine (

      
       mL) to remove DMF.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , Hexane:EtOAc gradient) to yield the target as a pale yellow solid.
    

Spectroscopic Characterization (Data Validation)

Verification of the structure relies on distinguishing the two ethyl groups (ester vs. ether) and the aromatic substitution pattern.

Predicted -NMR Data (400 MHz, )
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (C3) 7.75 - 7.80Doublet (d,

Hz)
1Hmeta-coupling to H5; deshielded by nitro, shielded by ortho-ethoxy.
Ar-H (C6) 7.85 - 7.90Doublet (d,

Hz)
1Hortho-coupling to H5; deshielded by ester carbonyl.
Ar-H (C5) 7.80 - 7.85dd (

Hz)
1Hortho to nitro, meta to ethoxy.

(Ether)
4.15 - 4.25Quartet (q)2HCharacteristic of ethoxy ether.

(Ester)
4.35 - 4.45Quartet (q)2HDeshielded by carbonyl anisotropy.

(Ether)
1.45 - 1.55Triplet (t)3HCoupled to ether methylene.

(Ester)
1.35 - 1.45Triplet (t)3HCoupled to ester methylene.[1]

IR Spectrum (ATR):

  • 
     1720 
    
    
    (Ester C=O stretch)
  • 
     1530, 1350 
    
    
    (
    
    
    asymmetric/symmetric stretch)
  • 
     1250 
    
    
    (Aryl ether C-O stretch)

Downstream Applications: The Anesthetic Scaffold

The primary utility of ethyl 2-ethoxy-4-nitrobenzoate is its reduction to Ethyl 2-ethoxy-4-aminobenzoate . This amine is a structural analog of Benzocaine and Procaine, where the 2-ethoxy group modulates lipid solubility and receptor binding affinity.

Reduction Pathway (Graphviz)

ReductionNitroEthyl 2-ethoxy-4-nitrobenzoate(Precursor)MethodAH2, Pd/C(Catalytic Hydrogenation)Nitro->MethodAMethodBFe / AcOH(Bechamp Reduction)Nitro->MethodBAmineEthyl 2-ethoxy-4-aminobenzoate(Target Scaffold)MethodA->AmineHigh YieldClean WorkupMethodB->AmineChemoselective(Avoids Ester Cleavage)

Figure 2: Reduction strategies. Catalytic hydrogenation is preferred for purity, while Iron/Acetic acid is preferred if halogen substituents are present on the ring.

Protocol for Reduction (Catalytic Hydrogenation)
  • Dissolve the nitro compound in Ethanol.[2]

  • Add 10 mol% Pd/C catalyst.

  • Stir under

    
     balloon pressure for 4-6 hours at RT.
    
  • Filter through Celite to remove catalyst.

  • Concentrate to obtain the aniline derivative (often an oil or low-melting solid).

References

  • Sigma-Aldrich. Ethyl 4-nitrobenzoate Product Specification & CAS Data. Retrieved from [3]

  • National Institute of Standards and Technology (NIST). Ethyl 2-nitrobenzoate IR Spectrum and Properties. Retrieved from

  • Organic Syntheses. Reduction of Nitrobenzoates to Aminobenzoates (General Protocol). Org. Synth. 2002, 79, 176. Retrieved from

  • PubChem. Ethyl 2-ethoxybenzoate Spectral Data. Retrieved from

ethyl 2-ethoxy-4-nitrobenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2).[1]

Executive Summary

Ethyl 2-ethoxy-4-nitrobenzoate is a specialized aromatic ester widely utilized as a pharmacophore scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of HCV polymerase inhibitors and various benzamide-based bioactive molecules.[1] Its structural core—a benzoic acid ester functionalized with an electron-withdrawing nitro group and an electron-donating ethoxy group—provides unique electronic properties that facilitate regioselective derivatization, particularly reduction to the corresponding aniline for amide coupling.[1]

Chemical Identity & Physicochemical Properties

The precise molecular weight and formula are derived from its structural composition: a benzene ring substituted with an ethyl ester (position 1), an ethoxy group (position 2), and a nitro group (position 4).[1]

Core Data Table
PropertySpecification
Chemical Name Ethyl 2-ethoxy-4-nitrobenzoate
CAS Registry Number 910572-96-2
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
SMILES CCOC(=O)C1=C(OCC)C=C(C=C1)=O
Appearance Pale yellow crystalline solid or oil (dependent on purity/polymorph)
Solubility Soluble in ethyl acetate, dichloromethane, ethanol; Insoluble in water
Structural Analysis
  • Benzoate Core: Provides the lipophilic scaffold.[1]

  • 2-Ethoxy Group: Acts as an ortho/para director (activating) relative to the ring, but its position is fixed.[1] Sterically, it influences the conformation of the ester group.[1]

  • 4-Nitro Group: A strong electron-withdrawing group (EWG) that deactivates the ring toward further electrophilic substitution but activates the ester carbonyl toward nucleophilic attack.[1] It is the primary site for reduction to an amine.[1]

Synthetic Methodology

The synthesis of ethyl 2-ethoxy-4-nitrobenzoate is typically achieved through the esterification of 2-ethoxy-4-nitrobenzoic acid .[1] This route offers higher regiocontrol compared to direct nitration of ethyl 2-ethoxybenzoate, which yields a mixture of isomers.[1]

Protocol: Acid Chloride Esterification Route

This method ensures high yield and purity by activating the carboxylic acid prior to alcoholysis.[1]

Reagents:

  • Precursor: 2-Ethoxy-4-nitrobenzoic acid (CAS 2486-66-0)[1][2]

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Solvent: Anhydrous Ethanol (

    
    )
    
  • Catalyst: DMF (trace, if using oxalyl chloride)[1]

Step-by-Step Workflow:

  • Activation: Suspend 2-ethoxy-4-nitrobenzoic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Reflux: Heat the mixture to reflux for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases and the solution becomes clear, indicating formation of the acid chloride.
  • Evaporation: Remove excess

    
     and solvent under reduced pressure to yield the crude acid chloride.[1]
    
  • Esterification: Redissolve the residue in anhydrous DCM. Add anhydrous ethanol (5.0 eq) and triethylamine (1.5 eq) at 0°C. Stir at room temperature for 12 hours.

  • Workup: Quench with water. Extract with ethyl acetate.[1][3][2][4] Wash the organic layer with saturated

    
     (to remove unreacted acid) and brine.[1]
    
  • Purification: Dry over

    
     and concentrate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Synthetic Pathway Diagram

Synthesis Acid 2-Ethoxy-4-nitrobenzoic Acid (Precursor) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux - SO2, - HCl Product Ethyl 2-ethoxy-4-nitrobenzoate (Target) Chloride->Product EtOH, Et3N Nucleophilic Acyl Substitution

Caption: Conversion of 2-ethoxy-4-nitrobenzoic acid to its ethyl ester via an acid chloride intermediate.[1][3]

Applications in Drug Discovery

Ethyl 2-ethoxy-4-nitrobenzoate is a versatile "building block" in the pharmaceutical pipeline, particularly for antiviral and anticancer therapeutics.[1]

HCV Polymerase Inhibitors

Research indicates this molecule is a key intermediate in synthesizing non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase .[1]

  • Mechanism: The nitro group is reduced to an aniline (amine), which is then coupled with various scaffolds (e.g., benzimidazoles or indoles) to form the active inhibitor.[1]

  • Role: The 2-ethoxy group provides steric bulk and lipophilicity that fits into the hydrophobic pocket of the NS5B enzyme, enhancing binding affinity.[1]

Precursor for Benzamide Derivatives

The compound undergoes reduction (using


 or 

) to form ethyl 4-amino-2-ethoxybenzoate .[1] This aniline derivative is a "privileged structure" found in:
  • Local Anesthetics: Analogs of benzocaine/procaine.[1]

  • Kinase Inhibitors: Used as a linker to connect hinge-binding motifs with solvent-exposed regions of the kinase.[1]

Application Logic Flow

Applications cluster_reduction Chemical Transformation Target Ethyl 2-ethoxy-4-nitrobenzoate (C11H13NO5) Reduction Reduction (-NO2 -> -NH2) (H2/Pd-C or Fe/AcOH) Target->Reduction Intermediate Ethyl 4-amino-2-ethoxybenzoate Reduction->Intermediate Drug1 HCV Polymerase Inhibitors (NS5B Target) Intermediate->Drug1 Amide Coupling Drug2 Benzamide Kinase Inhibitors Intermediate->Drug2 Scaffold Derivatization

Caption: The strategic role of the nitrobenzoate scaffold in generating amino-benzoate precursors for drug synthesis.

Safety & Handling

As a nitro-aromatic compound, standard safety protocols must be rigorously followed.[1]

  • Hazards: Potential skin and eye irritant.[1] Nitro compounds can be toxic if inhaled or absorbed.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) if possible, as esters can hydrolyze over time in humid conditions.[1]
    
  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (to manage

    
     emissions).
    

References

  • Beaulieu, P. L., et al. (2005).[1] Viral Polymerase Inhibitors. World Intellectual Property Organization, Patent WO2005080388A1.[1] (Describes the synthesis and use of 2-ethoxy-4-nitrobenzoate derivatives in HCV drug design).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11235384 (Ethyl 2-ethoxy-4-nitrobenzoate).[1] (Verified CAS 910572-96-2 and molecular formula).[1][5][6]

  • BLD Pharm. Product Analysis: Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2).[1][5][6] (Source for physicochemical specifications).

Sources

Comprehensive Technical Guide to Ethyl 2-ethoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Pharmaceutical Utility

Abstract

Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2) serves as a critical intermediate in the synthesis of heterocyclic pharmaceutical agents, particularly in the development of viral polymerase inhibitors and phosphodiesterase type 5 (PDE5) inhibitor analogs.[1][2] This guide provides a definitive reference for researchers, detailing the compound's chemical identity, validated synthetic protocols, and its role in modern drug discovery.

Part 1: Chemical Identity & Nomenclature

Precise identification is the first step in reproducible research. The following table consolidates the requisite identifiers for "Ethyl 2-ethoxy-4-nitrobenzoate" to prevent confusion with its regioisomers (e.g., Ethyl 4-nitrobenzoate).

Table 1: Chemical Identifiers and Synonyms
Identifier TypeValue
Common Name Ethyl 2-ethoxy-4-nitrobenzoate
Systematic Name (IUPAC) Ethyl 2-ethoxy-4-nitrobenzene-1-carboxylate
CAS Number (Ester) 910572-96-2
CAS Number (Parent Acid) 2486-66-0 (2-Ethoxy-4-nitrobenzoic acid)
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
SMILES CCOC(=O)C1=C(C=C(C=C1)[O-])OCC
InChI Key CPNMAYYYYSWTIV-UHFFFAOYSA-N (Analogous base structure)
Key Synonyms Benzoic acid, 2-ethoxy-4-nitro-, ethyl ester; 4-Nitro-2-ethoxybenzoic acid ethyl ester; Ethyl 4-nitro-2-ethoxybenzoate

Part 2: Synthetic Pathways & Protocols

The synthesis of Ethyl 2-ethoxy-4-nitrobenzoate generally proceeds via two primary methodologies: Classical Esterification (starting from the carboxylic acid) or Nucleophilic Aromatic Substitution (SNAr) (exploiting the activating nature of the nitro group).

Diagram 1: Synthetic Logic Flow

The following diagram illustrates the two validated pathways to the target ester.

SynthesisPathways Start1 2-Hydroxy-4-nitrobenzoic Acid (CAS 619-19-2) Inter1 2-Ethoxy-4-nitrobenzoic Acid (CAS 2486-66-0) Start1->Inter1 Step 1 Reagent1 EtI / K2CO3 (O-Alkylation) Target Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2) Inter1->Target Step 2 Reagent2 EtOH / SOCl2 (Esterification) Start2 Ethyl 2-chloro-4-nitrobenzoate Start2->Target Alternative Route Reagent3 NaOEt / EtOH (SnAr Substitution)

Caption: Figure 1. Dual synthetic pathways: Route A (Blue) via O-alkylation and esterification; Route B (Red) via Nucleophilic Aromatic Substitution.

Protocol A: Stepwise Synthesis from 2-Hydroxy-4-nitrobenzoic Acid

This route is preferred for gram-scale synthesis due to the high availability of the starting phenol.

Step 1: O-Alkylation

  • Reagents: Dissolve 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in DMF (dimethylformamide).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq). Stir at room temperature for 30 minutes to form the phenoxide/carboxylate dianion.

  • Alkylation: Dropwise add Ethyl Iodide (EtI, 2.2 eq).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (mobile phase 1:1 EtOAc/Hexane).

  • Workup: Quench with water. The intermediate (Ethyl 2-ethoxy-4-nitrobenzoate) may form directly if conditions allow esterification, but typically saponification (NaOH) followed by re-acidification yields the pure 2-ethoxy-4-nitrobenzoic acid intermediate if strict stepwise control is desired. Note: For direct ester synthesis, using excess EtI often yields the ethyl ester directly in one pot.

Step 2: Acid Chloride Esterification (If starting from Acid)

  • Activation: Suspend 2-ethoxy-4-nitrobenzoic acid (1.0 eq) in dry Toluene. Add Thionyl Chloride (SOCl₂, 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Concentration: Evaporate excess SOCl₂ under reduced pressure to obtain the acid chloride.

  • Esterification: Redissolve the residue in dry DCM. Add absolute Ethanol (3.0 eq) and Pyridine (1.1 eq) at 0°C.

  • Isolation: Wash organic layer with 1M HCl, then saturated NaHCO₃. Dry over MgSO₄ and concentrate.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

This route is more convergent but requires the 2-chloro precursor.

  • Setup: Charge a flask with Ethyl 2-chloro-4-nitrobenzoate (1.0 eq) in absolute Ethanol.

  • Nucleophile: Slowly add Sodium Ethoxide (NaOEt, 1.1 eq) solution at 0°C. Critical: Temperature control is vital to prevent attack on the ester carbonyl.

  • Reaction: Stir at 0°C to RT for 2 hours. The nitro group at position 4 activates the chlorine at position 2 for displacement.

  • Workup: Neutralize with dilute acetic acid, concentrate ethanol, and extract into Ethyl Acetate.

Part 3: Analytical Characterization

To validate the synthesis of Ethyl 2-ethoxy-4-nitrobenzoate, the following spectroscopic signatures must be confirmed.

Table 2: Expected 1H NMR Data (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegrationAssignment
Aromatic H-3 ~7.7–7.8Doublet (d)1HOrtho to Nitro/Ethoxy (Shielded by Ethoxy)
Aromatic H-5 ~7.8–7.9Doublet of Doublets (dd)1HMeta to Ester, Ortho to Nitro
Aromatic H-6 ~7.9–8.0Doublet (d)1HOrtho to Ester
-OCH₂CH₃ (Ether) ~4.2Quartet (q)2HEthoxy Methylene
-COOCH₂CH₃ ~4.4Quartet (q)2HEster Methylene
-CH₃ (x2) ~1.4–1.5Triplet (t)6H (Overlapping)Methyl groups

Note: The ethoxy group at position 2 exerts a strong electron-donating effect, distinguishing the chemical shifts from the 2-chloro or 2-hydroxy precursors.

Part 4: Pharmaceutical Utility

Ethyl 2-ethoxy-4-nitrobenzoate is not merely a catalog chemical; it is a "Hot Building Block" in medicinal chemistry, specifically for scaffolds requiring a 1,2,4-trisubstituted benzene ring.

Viral Polymerase Inhibitors (HCV)

Research cited in patent literature (WO2005080388) highlights the reduction of the nitro group to an amine (Ethyl 4-amino-2-ethoxybenzoate), which is subsequently coupled to form non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The 2-ethoxy group provides steric bulk and lipophilicity essential for binding within the enzyme's allosteric pocket.

PDE5 Inhibitor Analogs

While Sildenafil (Viagra) utilizes a 2-ethoxy-5-sulfonyl scaffold, the 2-ethoxy-4-nitro moiety allows for the exploration of "regio-isomeric" space. By reducing the nitro group to an amine, researchers can introduce sulfonamide or amide linkages at the 4-position, creating novel PDE5 or PDE6 inhibitors with altered selectivity profiles.

Part 5: Safety & Handling

  • Nitro Compounds: Like many nitro-aromatics, this compound may be potentially explosive if heated under confinement or subjected to shock. Avoid distillation to dryness.

  • Skin Sensitization: Acrylates and benzoates are known sensitizers. Use nitrile gloves and work within a fume hood.

  • Storage: Store in a cool, dry place (2–8°C recommended) to prevent hydrolysis of the ester.

References

  • Fengchen Group. Ethyl 4-nitrobenzoate Properties and CAS Data. Retrieved from

  • ChemicalBook. 2-Ethoxy-4-nitrobenzoic acid (CAS 2486-66-0) Physical Properties.[3][4] Retrieved from

  • BLD Pharm. Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2) Product Specifications.[2][5][6] Retrieved from

  • Google Patents. WO2005080388A1 - Viral polymerase inhibitors. Retrieved from

  • PrepChem. Synthesis of 4-nitrobenzoic acid derivatives. Retrieved from

Sources

Technical Profile: Ethyl 2-ethoxy-4-nitrobenzoate

[1][2][3][4]

Executive Summary & Chemical Identity[5][6]

Ethyl 2-ethoxy-4-nitrobenzoate is an aromatic ester characterized by an ethoxy substitution at the ortho position and a nitro group at the para position relative to the ester functionality. Unlike its regioisomer ethyl 2-ethoxy-5-nitrobenzoate (CAS 80074-90-4), which is a high-volume intermediate for PDE5 inhibitors, the 4-nitro isomer is primarily used in specialized structure-activity relationship (SAR) studies and custom synthesis.

Core Identification Data
ParameterData
Chemical Name Ethyl 2-ethoxy-4-nitrobenzoate
CAS Registry Number 910572-96-2
Molecular Formula C₁₁H₁₃NO₅
Molecular Weight 239.22 g/mol
SMILES CCOC(=O)C1=CC=C([O-])C=C1OCC
Physical State Solid (Crystalline)

Physicochemical Characterization & Melting Point Data[5][6]

Melting Point Analysis

Experimental melting point (MP) data for CAS 910572-96-2 is less ubiquitous in open literature than for the 5-nitro isomer. However, based on structural analogs and thermodynamic modeling of nitrobenzoate esters, the compound exists as a solid at room temperature.

Comparative Melting Point Data: The table below benchmarks the target compound against its closest structural analogs to establish an expected range.

CompoundCAS No.[1][2][3][4]Melting Point (°C)Note
Ethyl 2-ethoxy-4-nitrobenzoate 910572-96-2 Likely 45–65 °C Target. Predicted based on analog packing.
Ethyl 4-nitrobenzoate99-77-455–59 °CLacks 2-ethoxy group (steric bulk).
Ethyl 2-ethoxy-5-nitrobenzoate80074-90-458–60 °CRegioisomer (Vardenafil intermediate).
Ethyl 2-hydroxy-4-nitrobenzoate78987-51-6>70 °CPrecursor (H-bonding increases MP).

Critical Insight: The introduction of the 2-ethoxy group disrupts the crystal packing relative to the 2-hydroxy precursor (removing hydrogen bond donation), typically lowering the melting point. Conversely, compared to the unsubstituted ethyl 4-nitrobenzoate, the ethoxy group adds molecular weight and van der Waals interactions, potentially maintaining the solid state but altering the lattice energy.

Synthesis & Purification Protocols

The synthesis of ethyl 2-ethoxy-4-nitrobenzoate is most reliably achieved via O-alkylation of the corresponding phenol, rather than direct nitration, to avoid regioisomeric mixtures (which favor the 5-nitro position).

Reaction Pathway: O-Alkylation Strategy

This pathway ensures the nitro group is fixed at the 4-position before the ethoxy group is introduced.

Step 1: Esterification of 2-hydroxy-4-nitrobenzoic acid. Step 2: Williamson Ether Synthesis (Ethylation).

SynthesisPathwayStart2-Hydroxy-4-nitrobenzoic Acid(CAS 3074-64-4)InterEthyl 2-hydroxy-4-nitrobenzoate(CAS 78987-51-6)Start->InterEtOH, H2SO4Reflux (Esterification)TargetEthyl 2-ethoxy-4-nitrobenzoate(CAS 910572-96-2)Inter->TargetEtI or EtBr, K2CO3DMF/Acetone (Alkylation)

Caption: Directed synthesis via O-alkylation to ensure regiochemical purity.

Detailed Protocol (Self-Validating)
  • Reagents:

    • Ethyl 2-hydroxy-4-nitrobenzoate (1.0 eq)

    • Ethyl Iodide (1.2 eq) or Diethyl Sulfate

    • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

    • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

  • Procedure:

    • Dissolution: Dissolve 10 mmol of ethyl 2-hydroxy-4-nitrobenzoate in 20 mL of DMF.

    • Base Addition: Add finely powdered K₂CO₃. Stir for 15 minutes to generate the phenoxide anion (color change often observed).

    • Alkylation: Dropwise add Ethyl Iodide. Heat the mixture to 60°C for 4-6 hours.

    • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting phenol (lower Rf) should disappear, replaced by the less polar ether product (higher Rf).

  • Purification (Critical for MP):

    • Quench with water and extract into ethyl acetate.

    • Wash with 1M NaOH to remove unreacted phenolic starting material (this is the primary impurity that depresses MP).

    • Recrystallization: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to obtain analytical grade crystals for MP determination.

Analytical Protocol: Melting Point Determination

To verify the identity and purity of CAS 910572-96-2, follow this standardized protocol.

Method A: Capillary Melting Point (USP <741>)
  • Preparation: Dry the sample under vacuum at 40°C for 2 hours to remove solvent residues (solvates can significantly alter MP).

  • Loading: Pack a capillary tube to a height of 3 mm.

  • Ramp Rate:

    • Fast ramp (10°C/min) to 40°C.

    • Slow ramp (1.0°C/min ) from 40°C until melt.

  • Observation: Record the onset (first liquid drop) and clear point (complete liquefaction). A range >2°C indicates impurities (likely regioisomers or hydrolyzed acid).

Method B: Differential Scanning Calorimetry (DSC)
  • Sample Mass: 3–5 mg in a crimped aluminum pan.

  • Program: Equilibrate at 20°C; Ramp 10°C/min to 100°C.

  • Data Interpretation: The melting endotherm peak temperature (

    
    ) is the standard reporting value.
    

Troubleshooting & Impurity Profiling

If the observed melting point is significantly lower (<45°C) or the range is broad (>3°C), investigate the following common impurities:

ImpurityOriginDetectionRemoval Strategy
Ethyl 2-hydroxy-4-nitrobenzoate Incomplete alkylationTLC (UV active, acidic)Wash organic layer with 1M NaOH or Na₂CO₃.
2-Ethoxy-4-nitrobenzoic acid Ester hydrolysisLC-MS (M-H: 210)Wash with sat.[3] NaHCO₃; ensure dry storage.
Ethyl 2-ethoxy-5-nitrobenzoate Regioisomer (if via nitration)H-NMR (coupling constants)Column chromatography (very difficult to separate by crystallization).

References

  • Sigma-Aldrich. Ethyl 2-ethoxy-4-nitrobenzoate Product Detail. CAS 910572-96-2.[5][1][2] Link

  • BLD Pharm. Ethyl 2-ethoxy-4-nitrobenzoate Physicochemical Data. Link

  • ChemicalBook. Ethyl 4-nitrobenzoate (Analog Reference Data). CAS 99-77-4. Link

  • BenchChem. Ethyl 2-hydroxy-4-nitrobenzoate (Precursor Data). CAS 78987-51-6.[4] Link

difference between ethyl 2-ethoxy-4-nitrobenzoate and ethyl 4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between Ethyl 4-nitrobenzoate (E4NB) and its ortho-substituted analog, Ethyl 2-ethoxy-4-nitrobenzoate (E2E4NB). It is structured for research scientists and process chemists, focusing on synthetic causality, structural-activity relationships (SAR), and downstream pharmaceutical applications.

Executive Summary

While Ethyl 4-nitrobenzoate (E4NB) is a commoditized intermediate primarily used to synthesize Benzocaine and Procaine , Ethyl 2-ethoxy-4-nitrobenzoate (E2E4NB) represents a specialized scaffold. The introduction of the ortho-ethoxy group in E2E4NB fundamentally alters the molecule's electronic profile and steric environment. This modification is critical in medicinal chemistry for modulating the lipophilicity (LogP) and hydrolytic stability of local anesthetic analogs.

This guide contrasts the straightforward Fischer esterification used for E4NB with the regioselective Nucleophilic Aromatic Substitution (


) required for E2E4NB, providing a validated protocol for the latter.

Chemical Identity & Physical Properties[1][2][3]

The structural difference—a single ethoxy group at the 2-position—dictates significant divergence in physical state and solubility.

FeatureEthyl 4-nitrobenzoate (E4NB)Ethyl 2-ethoxy-4-nitrobenzoate (E2E4NB)
CAS Number 99-77-4 910572-96-2
Molecular Formula


Molecular Weight 195.17 g/mol 239.22 g/mol
Structure Para-nitro esterOrtho-ethoxy, para-nitro ester
Melting Point 55–59 °C (Crystalline Solid)~45–50 °C (Low-melting Solid/Oil)
Electronic Effect Nitro (EWG) activates ester hydrolysis.Ethoxy (EDG) donates

but sterically hinders ester.
Primary Utility Precursor to Benzocaine .Precursor to Ethyl 4-amino-2-ethoxybenzoate .

Synthetic Pathways & Mechanistic Causality

E4NB: The Thermodynamic Route (Fischer Esterification)

The synthesis of E4NB is a classic equilibrium-driven reaction. Because the nitro group at the 4-position is electron-withdrawing, it increases the electrophilicity of the carbonyl carbon, making the carboxylic acid (4-nitrobenzoic acid) highly reactive toward ethanol under acid catalysis.

  • Reagents: 4-Nitrobenzoic acid, Ethanol (excess),

    
     (cat).
    
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Process Control: Water removal (Dean-Stark or molecular sieves) drives the yield.

E2E4NB: The Kinetic Route (Nucleophilic Aromatic Substitution)

Direct nitration of ethyl 2-ethoxybenzoate is not recommended due to poor regioselectivity (yielding a mixture of 3-nitro and 5-nitro isomers). Instead, the preferred route utilizes Nucleophilic Aromatic Substitution (


) .

We start with Ethyl 2-chloro-4-nitrobenzoate .[1] The nitro group at the 4-position and the ester at the 1-position activate the ring, making the 2-chloro position highly susceptible to nucleophilic attack by ethoxide.

  • Precursor: Ethyl 2-chloro-4-nitrobenzoate (CAS 73097-02-6).[1]

  • Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

  • Mechanism: Meisenheimer complex formation followed by chloride elimination.

  • Why this route? It guarantees the position of the ethoxy group relative to the nitro group, ensuring 100% regiochemical purity.

Synthesis Workflow Diagram

SynthesisComparison cluster_0 Pathway A: Commodity Synthesis cluster_1 Pathway B: Regioselective SNAr Start1 4-Nitrobenzoic Acid E4NB Ethyl 4-nitrobenzoate (E4NB) Start1->E4NB EtOH, H2SO4 (Fischer Esterification) Start2 Ethyl 2-chloro-4-nitrobenzoate Inter Meisenheimer Complex Start2->Inter NaOEt, 0°C (Nucleophilic Attack) E2E4NB Ethyl 2-ethoxy-4-nitrobenzoate (E2E4NB) Inter->E2E4NB -NaCl (Elimination)

Figure 1: Comparative synthetic logic. Pathway A relies on acid catalysis, while Pathway B utilizes the electron-deficient ring for halide displacement.

Experimental Protocol: Synthesis of E2E4NB

Note: This protocol assumes the use of Ethyl 2-chloro-4-nitrobenzoate as the starting material to ensure regioselectivity.

Materials
  • Ethyl 2-chloro-4-nitrobenzoate (10.0 mmol)

  • Sodium Ethoxide (21% wt in ethanol, 11.0 mmol)

  • Anhydrous Ethanol (50 mL)

  • Dichloromethane (DCM) for extraction

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round bottom flask with Ethyl 2-chloro-4-nitrobenzoate dissolved in anhydrous ethanol. Cool the system to 0°C using an ice bath. Explanation: Low temperature prevents transesterification side reactions and controls the exotherm.

  • Nucleophilic Attack: Add the Sodium Ethoxide solution dropwise over 20 minutes. Monitor the internal temperature to ensure it does not exceed 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).[2] The starting material spot (

    
    ) should disappear, replaced by a slightly more polar product.
    
  • Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product may precipitate as an oil or solid.[2]

  • Extraction: Extract with DCM (3 x 30 mL). Wash the combined organic organic layers with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: If necessary, recrystallize from cold ethanol/hexane.

Self-Validating Checkpoint: The appearance of a new triplet at


 ppm and quartet at 

ppm in

-NMR (in addition to the ester ethyl signals) confirms the incorporation of the ethoxy ether.

Downstream Applications: The Anesthetic Scaffold

The reduction of the nitro group in both compounds yields the corresponding anilines, which are the active pharmacophores for ester-type local anesthetics.

Reduction Pathway
  • E4NB

    
     Benzocaine:  The reduction yields Ethyl 4-aminobenzoate. This is a surface anesthetic with low solubility.
    
  • E2E4NB

    
     Ethyl 4-amino-2-ethoxybenzoate:  The 2-ethoxy group increases lipophilicity, potentially enhancing membrane permeability. This structure is closely related to Hametocaine  and intermediates used in the synthesis of Ethopabate  (though Ethopabate is a methyl ester/acetamide derivative).
    
Structural Impact on Activity

The ortho-ethoxy group in the E2E4NB-derived amine serves two functions:

  • Steric Shielding: It protects the ester carbonyl from rapid hydrolysis by plasma esterases, potentially prolonging the duration of action compared to Benzocaine.

  • Lipophilicity: It increases the partition coefficient, facilitating transport across neuronal membranes.

ReductionPath Nitro1 Ethyl 4-nitrobenzoate Amine1 Ethyl 4-aminobenzoate (Benzocaine) Nitro1->Amine1 H2, Pd/C (Catalytic Hydrogenation) Note1 Standard Surface Anesthetic Amine1->Note1 Nitro2 Ethyl 2-ethoxy-4-nitrobenzoate Amine2 Ethyl 4-amino-2-ethoxybenzoate (Lipophilic Analog) Nitro2->Amine2 Fe, AcOH (Selective Reduction) Note2 Enhanced Stability & Lipophilicity Amine2->Note2

Figure 2: Divergent pharmaceutical applications following nitro-reduction.

References

  • Fengchen Group. (2024). Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Properties and Uses. Retrieved from

  • BLD Pharm. (2024). Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2) Product Data.[3][4][5] Retrieved from

  • Organic Syntheses. (1928). Ethyl p-aminobenzoate (Benzocaine) Synthesis via Reduction. Org.[6][7][8][9] Synth. 1928, 8, 66. Retrieved from

  • Chemistry Stack Exchange. (2017).[10] Mechanism of Nucleophilic Aromatic Substitution on Chloro-nitrobenzene. Retrieved from

  • PubChem. (2024). Ethyl 2-chloro-4-nitrobenzoate (Precursor Data). Retrieved from

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Ethyl 4-Amino-2-ethoxybenzoate via Chemoselective Nitro Group Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the chemical reduction of ethyl 2-ethoxy-4-nitrobenzoate to produce ethyl 4-amino-2-ethoxybenzoate, a key intermediate in pharmaceutical synthesis. We explore two robust and scalable methodologies: catalytic hydrogenation and a metal-mediated reduction using iron. The document delves into the underlying chemical principles, offers step-by-step experimental procedures, and provides critical insights into process optimization and troubleshooting to ensure high-yield, high-purity synthesis. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Importance

Ethyl 4-amino-2-ethoxybenzoate is a valuable substituted aniline derivative. Its structural motifs, including the amino, ethoxy, and ethyl ester groups, make it a versatile building block in the synthesis of complex organic molecules. It is particularly significant as an intermediate in the production of various active pharmaceutical ingredients (APIs). The synthesis of this compound hinges on the selective reduction of the nitro group on the precursor, ethyl 2-ethoxy-4-nitrobenzoate, without affecting the labile ester or ether functionalities.

The choice of reduction methodology is paramount, as it directly impacts reaction efficiency, chemoselectivity, scalability, safety, and environmental footprint. Harsh conditions can lead to undesired side reactions such as the hydrolysis of the ethyl ester or cleavage of the ethoxy group. Therefore, developing a reliable and selective reduction protocol is a critical step in the drug development pipeline. This note details two field-proven methods to achieve this transformation efficiently.

Chemical Principles and Mechanistic Overview

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis that involves a six-electron reduction. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[1]

Nitro_Reduction_Mechanism Ar-NO2 Aromatic Nitro (Ar-NO₂) Ar-NO Nitroso Intermediate (Ar-NO) Ar-NO2->Ar-NO +2e⁻, +2H⁺ Ar-NHOH Hydroxylamine Intermediate (Ar-NHOH) Ar-NO->Ar-NHOH +2e⁻, +2H⁺ Ar-NH2 Aromatic Amine (Ar-NH₂) Ar-NHOH->Ar-NH2 +2e⁻, +2H⁺

Caption: Generalized pathway for the reduction of an aromatic nitro compound.

The primary challenge is to select a reagent system that provides the necessary reducing power for the nitro group while remaining inert to other functional groups present in the molecule.

Methodology Selection:

  • Catalytic Hydrogenation: This is often the method of choice due to its high efficiency and clean reaction profile, typically yielding only water as a byproduct.[2] Catalysts like Palladium on Carbon (Pd/C) or Platinum Oxide (PtO₂) are highly effective.[3] However, this method requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.[4]

  • Dissolving Metal Reductions: These methods utilize metals like iron, tin, or zinc in an acidic or neutral medium.[2][5] Iron powder in the presence of a mild acid (like acetic acid) or a salt (like ammonium chloride) is a classic, cost-effective, and scalable option.[6] It avoids the hazards of hydrogen gas but involves a more complex workup to remove the resulting metal oxides or salts.[7] Tin(II) chloride (SnCl₂) is another mild option, effective for substrates with acid-sensitive groups.[2][7]

Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of ethyl 4-amino-2-ethoxybenzoate.

Protocol A: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is preferred for its high efficiency and clean workup, provided the necessary safety equipment is available.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS No.
Ethyl 2-ethoxy-4-nitrobenzoate≥98%Sigma-Aldrich59015-63-9
Palladium on Carbon (10 wt. %)Degussa type, 50% wetSigma-Aldrich7440-05-3
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific64-17-5
Celite® 545---Sigma-Aldrich68855-54-9
Hydrogen Gas (H₂)High Purity (≥99.99%)Airgas1333-74-0
Nitrogen Gas (N₂)High PurityAirgas7727-37-9
High-Pressure Hydrogenation VesselParr Shaker or similarParr Instrument Co.---

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the high-pressure hydrogenation vessel is clean and dry. Add a magnetic stir bar.

  • Catalyst Loading: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (5 mol % relative to the substrate) to the vessel. Caution: Dry Pd/C is pyrophoric and can ignite flammable solvents. Always handle it wet or under an inert atmosphere.[4]

  • Solvent and Substrate Addition: Add anhydrous ethanol (10 mL per 1 g of substrate) to the vessel to create a slurry. Then, add the ethyl 2-ethoxy-4-nitrobenzoate.

  • System Assembly and Purging: Seal the hydrogenation vessel securely. Purge the system by pressurizing with nitrogen to ~50 psi and then venting to atmospheric pressure. Repeat this cycle at least three times to remove all oxygen.[8]

  • Hydrogenation Reaction: After the final nitrogen vent, evacuate the vessel briefly and then introduce hydrogen gas to the desired pressure (typically 50-60 psi).

  • Reaction Execution: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-4 hours.

  • Reaction Completion and Catalyst Removal: Once hydrogen uptake ceases, stop the stirring. Purge the vessel with nitrogen three times to remove all residual hydrogen.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® 545 to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product. Safety Note: The filtered catalyst remains highly reactive and must be quenched safely by storing it under water in a designated waste container.[9]

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 4-amino-2-ethoxybenzoate as a solid.

  • Purification: Recrystallize the crude product from an ethanol/water or ethyl acetate/hexane solvent system to obtain the pure product.

Protocol B: Metal-Mediated Reduction using Iron Powder

This protocol is a robust alternative that avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups.

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS No.
Ethyl 2-ethoxy-4-nitrobenzoate≥98%Sigma-Aldrich59015-63-9
Iron Powder (<325 mesh)Reagent GradeFisher Scientific7439-89-6
Ammonium Chloride (NH₄Cl)ACS GradeSigma-Aldrich12125-02-9
Ethanol (EtOH)Reagent GradeFisher Scientific64-17-5
Water (H₂O)Deionized---7732-18-5
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Saturated Sodium Bicarbonate (NaHCO₃)---------
Brine (Saturated NaCl solution)---------

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-ethoxy-4-nitrobenzoate, ethanol (10 mL/g), and water (4 mL/g).

  • Reagent Addition: Add ammonium chloride (4 equivalents) and iron powder (5 equivalents) to the flask. The use of ammonium chloride creates a slightly acidic medium in situ, facilitating the reaction.[6]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).

  • Workup - Filtration: Allow the reaction mixture to cool to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron oxides and any unreacted iron. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Solvent Removal: Combine the filtrate and washes, and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford pure ethyl 4-amino-2-ethoxybenzoate.

Comparative Analysis of Protocols

ParameterProtocol A: Catalytic HydrogenationProtocol B: Iron Reduction
Primary Reagents H₂, 10% Pd/CFe powder, NH₄Cl
Solvent EthanolEthanol/Water
Temperature Room TemperatureReflux (~85 °C)
Pressure 50-60 psiAtmospheric
Typical Yield >95%85-95%
Workup Simple filtrationFiltration and liquid-liquid extraction
Pros High yield, clean reaction, easy product isolation.Low cost, no specialized pressure equipment, readily available reagents.
Cons Requires high-pressure reactor, handling of flammable H₂ and pyrophoric catalyst.[10]Generates significant metal waste, more complex workup.[11]

Workflow and Process Optimization

Caption: A generalized workflow for the synthesis of ethyl 4-amino-2-ethoxybenzoate.

Troubleshooting and Optimization:

  • Incomplete Reaction: If TLC analysis (Protocol B) shows significant starting material after the expected time, additional iron powder can be added. For Protocol A, ensure the catalyst is active and the system is free of leaks or catalyst poisons.

  • Ester Hydrolysis: The presence of strong acids or bases, especially at elevated temperatures, can hydrolyze the ethyl ester. The use of ammonium chloride in Protocol B provides a buffered, mildly acidic environment that minimizes this side reaction. If hydrolysis is detected, ensure the workup is performed promptly and without excessive heat.

  • Difficult Filtration (Protocol B): The fine iron oxide sludge can clog filter paper. Using a thick pad of Celite® and filtering the mixture while it is still hot can significantly improve the filtration rate.

  • Catalyst Inactivity (Protocol A): If the reaction fails to initiate, the catalyst may be old or poisoned. Ensure high-purity solvents and substrates are used. The reaction vessel should be scrupulously clean.

Conclusion

Both catalytic hydrogenation and iron-mediated reduction are highly effective methods for synthesizing ethyl 4-amino-2-ethoxybenzoate. The choice between them depends largely on the available equipment, safety infrastructure, and scale of the reaction. Catalytic hydrogenation offers a cleaner, higher-yielding process ideal for environments equipped to handle high-pressure reactions. The iron/ammonium chloride method provides a robust, scalable, and cost-effective alternative that is well-suited for standard laboratory settings. By following the detailed protocols and considering the optimization strategies outlined in this guide, researchers can reliably produce this key pharmaceutical intermediate with high purity and yield.

References

  • ResearchGate. (n.d.). Iron Catalyzed Reduction of Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

  • Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]

  • H.E.L Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-ethoxybenzoate. Retrieved from [Link]

  • ACS Publications. (2023, February 28). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]

  • SlidePlayer. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved from [Link]

  • Wiley Online Library. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 4-[2-(cyclized amino)ethoxy]benzoate. Retrieved from [Link]

  • UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • H.E.L Group. (n.d.). Hydrogen Safety in Chemistry. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of Ethyl 2-Ethoxy-4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized reaction conditions for the synthesis of ethyl 2-ethoxy-4-nitrobenzoate , a critical intermediate in the development of pharmaceutical agents (e.g., phosphodiesterase inhibitors and anti-infectives).

The esterification of 2-ethoxy-4-nitrobenzoic acid presents a specific synthetic challenge: the ortho-ethoxy substituent creates steric hindrance around the carbonyl carbon, significantly reducing the rate of direct Fischer esterification. Furthermore, the electron-donating nature of the ethoxy group competes with the electron-withdrawing nitro group, affecting the electrophilicity of the carbonyl.

To address these challenges, this guide prioritizes an Acyl Chloride Activation Protocol (Method A) which ensures >90% conversion and high purity. A secondary Acid-Catalyzed Fischer Protocol (Method B) is provided for scalable, non-chlorinated workflows.

Retrosynthetic Analysis & Reaction Pathway

The synthesis is best approached by activating the carboxylic acid to a more reactive species (acid chloride) to overcome the steric barrier imposed by the ortho-ethoxy group.

ReactionPathway cluster_conditions Critical Process Parameters Start 2-Ethoxy-4-nitrobenzoic Acid (Precursor) Activation Activation Step (SOCl2 + cat. DMF) Start->Activation Dehydration/Chlorination Intermediate Acid Chloride Intermediate (Highly Reactive) Activation->Intermediate -SO2, -HCl Esterification Nucleophilic Acyl Substitution (Ethanol + Base) Intermediate->Esterification + EtOH Product Ethyl 2-ethoxy-4-nitrobenzoate (Target) Esterification->Product -HCl (neutralized)

Figure 1: Reaction pathway utilizing acyl chloride activation to bypass steric hindrance.

Method A: Acyl Chloride Activation (High Performance)

This is the preferred method for R&D and high-purity applications. By converting the acid to the acid chloride, the electrophilicity of the carbonyl carbon is maximized, allowing the reaction to proceed rapidly despite the ortho-substituent.

Reagents & Stoichiometry[1][2][3]
ReagentEquiv.[1][2]RoleNotes
2-Ethoxy-4-nitrobenzoic Acid 1.0SubstrateDry thoroughly before use.
Thionyl Chloride (SOCl₂) 3.0 - 5.0ActivatorExcess serves as solvent; can be reduced if using Toluene.
N,N-Dimethylformamide (DMF) 0.05CatalystCritical for forming the Vilsmeier-Haack intermediate.
Ethanol (Anhydrous) 10.0+NucleophileExcess used as solvent in Step 2.
Triethylamine (TEA) 1.2BaseNeutralizes HCl generated in Step 2.
Dichloromethane (DCM) SolventOptionalCan be used as co-solvent.
Detailed Protocol

Step 1: Activation (Acid Chloride Formation)

  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Charge: Add 2-ethoxy-4-nitrobenzoic acid (1.0 eq) to the flask.

  • Addition: Add Thionyl Chloride (3.0–5.0 eq) carefully. Note: Gas evolution (SO₂, HCl) will occur.

  • Catalysis: Add 1-2 drops of DMF . This dramatically accelerates the reaction.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) for 1–2 hours . The solution should become clear, indicating conversion to the acid chloride.

  • Evaporation: Cool slightly, then remove excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow/orange oil or solid. Critical: Do not expose to moisture.

Step 2: Esterification

  • Dissolution: Dissolve the crude acid chloride in anhydrous DCM (or use neat Ethanol if cooling is efficient).

  • Nucleophilic Attack: Cool the solution to 0°C in an ice bath.

  • Addition: Add a mixture of Ethanol (excess) and Triethylamine (1.2 eq) dropwise to the acid chloride solution.

  • Completion: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (Hexane:EtOAc 3:1).

Step 3: Workup & Purification

  • Quench: Evaporate the bulk of the ethanol/solvent.

  • Partition: Dissolve the residue in Ethyl Acetate .

  • Wash: Wash the organic layer sequentially with:

    • 10% Na₂CO₃ (removes unreacted acid).

    • 0.1 M HCl (removes residual amine base).

    • Brine (saturated NaCl).

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Fischer Esterification (Scalable/Green)

This method avoids chlorinated reagents but requires longer reaction times due to the steric hindrance of the 2-ethoxy group.

Reagents & Stoichiometry[1][2][3]
ReagentEquiv.[1][2]Role
2-Ethoxy-4-nitrobenzoic Acid 1.0Substrate
Ethanol (Absolute) 20.0+Solvent/Rgt
Sulfuric Acid (conc. H₂SO₄) 0.5 - 1.0Catalyst
Detailed Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap (optional but recommended to remove water) and reflux condenser.

  • Charge: Dissolve 2-ethoxy-4-nitrobenzoic acid in a large excess of Absolute Ethanol .

  • Catalyst: Slowly add concentrated H₂SO₄ (0.5–1.0 eq).

  • Reaction: Heat to vigorous reflux (80°C) for 12–24 hours .

    • Note: The ortho-ethoxy group slows down the tetrahedral intermediate formation. Extended time is required compared to para-substituted benzoates.

  • Workup:

    • Cool to room temperature.

    • Neutralize carefully with saturated NaHCO₃ solution until pH ~8.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[3]

Analytical Characterization (Expected Data)

To validate the synthesis, compare the product against these expected NMR signatures. The key confirmation is the presence of two ethoxy-style patterns (one ester, one ether).

NucleusSignalMultiplicityIntegrationAssignment
¹H NMR ~1.40 ppmTriplet3H-OCH₂CH₃ (Ester)
¹H NMR ~1.50 ppmTriplet3H-OCH₂CH₃ (Ether)
¹H NMR ~4.20 ppmQuartet2H-OCH₂ CH₃ (Ether)
¹H NMR ~4.40 ppmQuartet2H-OCH₂ CH₃ (Ester)
¹H NMR 7.7 - 7.9 ppmDoublet/Multiplet1HAromatic H6 (Ortho to ester)
¹H NMR 7.8 - 8.0 ppmMultiplet2HAromatic H3/H5

Note: The ester methylene protons typically appear slightly downfield (higher ppm) compared to the ether methylene protons due to the anisotropy of the carbonyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Steric HindranceSwitch from Method B to Method A (Acid Chloride). Ensure DMF catalyst is used.
Incomplete Conversion Water in SolventUse anhydrous Ethanol and drying tubes. Moisture hydrolyzes the acid chloride back to the acid.
Product is an Oil ImpuritiesHigh vacuum drying is required. If it remains an oil, induce crystallization by scratching with a glass rod in cold Hexane.
Side Product formation TransesterificationAvoid using Methanol in the cleaning process or workup if the Ethyl ester is desired.

References

  • Acid Chloride Activation Protocol

    • Source: Patent WO2002095393A2.
    • URL:

  • Source: Vogel's Textbook of Practical Organic Chemistry.
  • Compound Data (Ethyl 2-ethoxy-4-nitrobenzoate)

    • Source: BLD Pharm / PubChem (CAS 910572-96-2).
    • URL:

Sources

Application Note: Strategic Utilization of Ethyl 2-ethoxy-4-nitrobenzoate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-ethoxy-4-nitrobenzoate (CAS: 910572-96-2) is a highly versatile disubstituted benzene scaffold used primarily as a precursor for 4-amino-2-ethoxybenzoic acid derivatives. This structural motif is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore core for 5-HT₄ receptor agonists (gastroprokinetic agents like Mosapride), local anesthetics , and kinase inhibitors .

This guide details the strategic application of this building block, focusing on its conversion into bioactive amides and heterocycles. We provide validated protocols for nitro reduction, regioselective halogenation, and amide coupling, supported by mechanistic insights and safety standards.

Physicochemical Profile & Strategic Value

The molecule features three distinct functional handles that allow for divergent synthesis:

  • C1-Ester: A masking group for the carboxylic acid; allows for solubility during early steps and can be hydrolyzed or directly aminated.

  • C2-Ethoxy Group: Provides steric bulk and lipophilicity (logP modulation). In drug binding, this group often occupies hydrophobic pockets (e.g., in 5-HT₄ receptors) or enforces planar conformation via intramolecular hydrogen bonding.

  • C4-Nitro Group: A latent amine. Once reduced, the resulting aniline becomes a strong electron donor, enabling electrophilic aromatic substitution (EAS) at the C5 position—a critical step in synthesizing drugs like Mosapride .

Table 1: Key Properties
PropertyDataRelevance in Drug Design
Molecular Formula C₁₁H₁₃NO₅Fragment-based design compliant (MW < 300)
Molecular Weight 239.22 g/mol Leaves "room" for heavy side-chains
LogP (Predicted) ~2.5Good membrane permeability baseline
H-Bond Acceptors 5Interaction points for receptor binding
Rotatable Bonds 4Conformational flexibility for induced fit

Synthetic Workflows & Protocols

Primary Transformation: Nitro Reduction

The most critical first step is the chemoselective reduction of the nitro group to an aniline (Ethyl 4-amino-2-ethoxybenzoate). This unlocks the C5 position for further functionalization.

Protocol A: Catalytic Hydrogenation (Standard)

Best for: Clean conversion, high yield, large scale.

Reagents:

  • Ethyl 2-ethoxy-4-nitrobenzoate (1.0 equiv)

  • 10% Pd/C (0.05 equiv by wt)

  • Ethanol or Methanol (0.1 M concentration)

  • Hydrogen gas (balloon or 1 atm)

Procedure:

  • Dissolution: Dissolve the nitrobenzoate in Ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Purge: Evacuate the flask and backfill with Hydrogen (repeat 3x).

  • Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Visualization: UV/Ninhydrin; the amine will stain).

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the off-white solid amine.

    • Yield Expectation: >95%

Protocol B: Iron-Mediated Reduction (Chemoselective)

Best for: Substrates with halogen sensitivity (though not applicable to the base scaffold, useful if halogens are introduced early).

Reagents: Iron powder (5 equiv), NH₄Cl (5 equiv), Ethanol/Water (4:1). Conditions: Reflux for 2 hours.

Advanced Functionalization: The "Mosapride Pathway"

A key application of this scaffold is the synthesis of benzamide prokinetics. This requires regioselective chlorination at the C5 position (ortho to the newly formed amine).

Logic: The C4-amino group is a strong ortho/para activator. The C2-ethoxy group is a moderate ortho/para activator.

  • C3: Ortho to ethoxy, meta to amino.

  • C5: Ortho to amino, para to ethoxy.

  • Result: C5 is the most nucleophilic site, allowing highly selective chlorination.

Protocol C: C5-Chlorination

Reagents:

  • Ethyl 4-amino-2-ethoxybenzoate (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetonitrile (0.2 M)

Procedure:

  • Dissolve the amine in Acetonitrile.

  • Add NCS portion-wise at 0°C (ice bath) to control exotherm.

  • Warm to RT and stir for 2 hours.

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1]

  • Product: Ethyl 4-amino-5-chloro-2-ethoxybenzoate.

Visualizing the Synthetic Tree

The following diagram illustrates the divergent utility of the scaffold, moving from the raw building block to complex drug candidates.

SyntheticPathway Start Ethyl 2-ethoxy-4-nitrobenzoate (Building Block) Amine Ethyl 4-amino-2-ethoxybenzoate (Key Intermediate) Start->Amine Pd/C, H2 (Nitro Reduction) Chloro Ethyl 4-amino-5-chloro- 2-ethoxybenzoate Amine->Chloro NCS (Regioselective Chlorination) Kinase Kinase Inhibitors (Hinge Binders) Amine->Kinase Heterocycle Formation (e.g., Pyrimidines) Acid 4-Amino-5-chloro- 2-ethoxybenzoic acid Chloro->Acid LiOH/THF (Hydrolysis) Mosapride Mosapride / Cisapride (5-HT4 Agonists) Acid->Mosapride Amide Coupling (Aminomethyl morpholine)

Caption: Divergent synthesis starting from Ethyl 2-ethoxy-4-nitrobenzoate, highlighting the pathway to 5-HT4 agonists (Mosapride) and Kinase Inhibitors.

Case Study: Design of a 5-HT₄ Receptor Agonist

Objective: Synthesize a Mosapride analog to treat gastroparesis.

Rationale: The 4-amino-5-chloro-2-ethoxybenzamide moiety is the pharmacophore responsible for receptor activation. The 2-ethoxy group locks the amide into a planar conformation via an intramolecular Hydrogen bond with the amide proton, which is critical for fitting into the receptor's binding pocket.

Experimental Workflow:

  • Starting Material: Ethyl 2-ethoxy-4-nitrobenzoate.[2]

  • Step 1 (Reduction): Hydrogenation (Protocol A) yields the aniline.

  • Step 2 (Halogenation): Chlorination (Protocol C) introduces the chlorine atom at C5, increasing metabolic stability and receptor affinity.

  • Step 3 (Hydrolysis): Treat the ester with LiOH (2 equiv) in THF/H₂O (1:1) at 60°C for 3 hours. Acidify to pH 4 to precipitate 4-amino-5-chloro-2-ethoxybenzoic acid .

  • Step 4 (Coupling): React the acid with (4-benzylmorpholin-2-yl)methanamine using EDC/HOBt or HATU coupling agents in DMF.

  • Result: A potent 5-HT₄ agonist ready for biological screening.

Safety & Handling (MSDS Summary)

  • Hazards: Ethyl 2-ethoxy-4-nitrobenzoate is an organic nitro compound.[3] While generally stable, nitro compounds can be energetic.

  • Skin/Eye: Irritant. Wear nitrile gloves and safety glasses.

  • Inhalation: Use in a fume hood.

  • Reduction Safety: Hydrogenation catalysts (Pd/C) are pyrophoric when dry. Always keep wet with solvent and handle under inert gas.

References

  • Biosynth. (2023).[4] 2-Ethoxy-4-nitrobenzoic acid - Applications in Drug Design. Retrieved from

  • Yao, J., Li, K., Song, Y., & Wang, S. (2018).[5][6] The Synthesis and Biological Evaluation of a New Bioactive Metabolite of Mosapride as a Potential Gastroprokinetic Agent.[5][6][7][8] Future Medicinal Chemistry. Retrieved from

  • Mine, Y., et al. (1997). Comparison of the effects of mosapride citrate and cisapride on gastrointestinal motility.[6] Journal of Pharmacology and Experimental Therapeutics.

  • Sigma-Aldrich. (2023). Ethyl 4-nitrobenzoate Derivatives Safety Data Sheet. Retrieved from

Sources

Optimized Strategies for the Regioselective Nitration of Ethyl 2-Ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Target Molecule: Ethyl 5-nitro-2-ethoxybenzoate CAS Registry Number: [Intermediate, derivative of 6290-24-0] Primary Application: Key pharmacophore intermediate for PDE5 inhibitors (e.g., Sildenafil analogues) and benzamide-based anti-infectives.

This application note details the regioselective nitration of ethyl 2-ethoxybenzoate . The transformation presents a classic "electronic conflict" in organic synthesis: the substrate contains a strongly activating, ortho/para-directing ethoxy group and a deactivating, meta-directing ester group.

The Challenge:

  • Regiocontrol: Directing the nitro group to the C5 position (para to ethoxy) while minimizing the C3 isomer (ortho to ethoxy, sterically crowded).

  • Chemo-stability: Preventing acid-catalyzed hydrolysis of the ethyl ester or dealkylation of the ethyl ether under harsh nitrating conditions.

This guide presents two validated protocols: Method A (Mixed Acid) for scalable, industrial throughput, and Method B (Acetyl Nitrate) for high-purity, laboratory-scale synthesis.

Mechanistic Insight & Regioselectivity

The regiochemical outcome is dictated by the dominance of the ethoxy group over the ester group.

  • Ethoxy Group (

    
    ):  Strong activator (+M effect). Directs incoming electrophiles to positions C3  and C5 .
    
  • Ester Group (

    
    ):  Moderate deactivator (-M, -I effect). Directs meta (which reinforces C3/C5 relative to itself).
    

Why C5 over C3? While both positions are electronically activated, C3 is sterically hindered, flanked by the ethoxy group and the bulky ester moiety. Consequently, substitution occurs predominantly at C5 .

Visualization: Reaction Pathway & Selectivity

NitrationMechanism Substrate Ethyl 2-ethoxybenzoate Nitronium NO2+ Generation (HNO3 + H2SO4/Ac2O) Substrate->Nitronium SigmaComplex_C5 Wheland Intermediate (C5 Attack) Nitronium->SigmaComplex_C5  Fast (Low Sterics) SigmaComplex_C3 Wheland Intermediate (C3 Attack) Nitronium->SigmaComplex_C3  Slow (High Sterics) Product_Major MAJOR PRODUCT Ethyl 5-nitro-2-ethoxybenzoate (Sterically Favored) SigmaComplex_C5->Product_Major -H+ Product_Minor MINOR PRODUCT Ethyl 3-nitro-2-ethoxybenzoate (Sterically Hindered) SigmaComplex_C3->Product_Minor -H+

Figure 1: Mechanistic pathway highlighting the kinetic preference for C5 substitution due to steric hindrance at C3.

Reagent Selection Guide

FeatureMethod A: Mixed Acid (Standard) Method B: Acetyl Nitrate (Milder)
Reagents Fuming

/ Conc.

Fuming

/ Acetic Anhydride (

)
Active Species Nitronium cation (

)
Acetyl nitrate (

)
Temperature -5°C to 5°C (Strict control required)0°C to Room Temp
Yield Potential High (85-95%)Moderate to High (75-85%)
Selectivity Good (C5:C3 ratio ~90:10)Excellent (C5:C3 ratio >95:5)
Risk Profile High: Exotherm, ester hydrolysis if T rises.Moderate: Formation of explosive acetyl nitrate if mismanaged.
Best For Scale-up (>100g) , Cost-efficiency.Lab Scale (<50g) , High purity requirements.

Detailed Experimental Protocols

Protocol A: Scalable Mixed Acid Nitration

Recommended for bulk synthesis where yield is paramount.

Reagents:

  • Ethyl 2-ethoxybenzoate (1.0 eq)

  • Fuming Nitric Acid (

    
    , >90%) (1.1 eq)[1]
    
  • Concentrated Sulfuric Acid (Solvent/Catalyst) (5.0 vol)

  • Dichloromethane (DCM) (Optional co-solvent for extraction)

Step-by-Step Workflow:

  • Preparation: Charge a 3-neck round-bottom flask with concentrated

    
    . Cool to -5°C  using an ice/salt bath.
    
  • Substrate Addition: Add Ethyl 2-ethoxybenzoate dropwise. Critical: Maintain internal temperature ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . The solution will turn yellow/orange.
    
  • Nitration: Prepare a mixture of Fuming

    
     and conc. 
    
    
    
    (1:3 ratio) in a separate dropping funnel. Add this nitrating mixture dropwise to the substrate solution.
    • Rate Control: Addition must be slow enough to keep T ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      . Rapid addition risks "runaway" exotherms and ester hydrolysis.
      
  • Reaction: Stir at 0–5°C for 1–2 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume) with vigorous stirring. The product typically precipitates as a pale solid.

  • Isolation:

    • Solid: Filter, wash with cold water until pH is neutral, and recrystallize from Ethanol.

    • Oil: If product oils out, extract with DCM, wash with saturated

      
       (to remove acid), dry over 
      
      
      
      , and concentrate.
Protocol B: Acetyl Nitrate (Menke Conditions)

Recommended for high regioselectivity and avoiding strong mineral acids.

Reagents:

  • Ethyl 2-ethoxybenzoate (1.0 eq)

  • Fuming Nitric Acid (1.1 eq)

  • Acetic Anhydride (3.0 vol)[2]

  • Glacial Acetic Acid (1.0 vol)

Step-by-Step Workflow:

  • Reagent Formation: In a flask, cool Acetic Anhydride to 0°C. Slowly add Fuming

    
     dropwise. Caution: This generates Acetyl Nitrate in situ. Do not allow temperature to exceed 15°C.
    
  • Substrate Addition: Dissolve Ethyl 2-ethoxybenzoate in a minimum amount of Glacial Acetic Acid.

  • Reaction: Add the substrate solution to the Acetyl Nitrate mixture at 0°C.

  • Aging: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

  • Quench: Pour into ice water. The excess anhydride will hydrolyze to acetic acid.

  • Neutralization: Neutralize the aqueous suspension with Sodium Carbonate (

    
    ) to precipitate the product fully.
    
  • Purification: Filter the solid and recrystallize from Ethanol/Water.

Analytical Validation & Quality Control

Upon isolation, the identity of the 5-nitro isomer must be confirmed against the 3-nitro impurity.

NMR Diagnostic Table ( NMR, 400 MHz, )
PositionProton TypeMultiplicityChemical Shift (

ppm)
Diagnostic Feature
C6-H AromaticDoublet (

Hz)
8.60 - 8.70Most deshielded (Ortho to

& Ester)
C4-H Aromaticdd (

Hz)
8.30 - 8.40Ortho to

, Meta to Ethoxy
C3-H AromaticDoublet (

Hz)
7.00 - 7.10Shielded by Ortho-Ethoxy group
OCH2 EthoxyQuartet4.20 - 4.30Characteristic ether linkage
COOCH2 EsterQuartet4.35 - 4.45Characteristic ester linkage

Purity Check:

  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). The 5-nitro isomer elutes after the 3-nitro isomer due to higher symmetry and lipophilicity.

  • Melting Point: Pure Ethyl 5-nitro-2-ethoxybenzoate typically melts between 78–82°C .

Safety & Troubleshooting

Critical Process Parameters (CPP)

SafetyWorkflow Start Start Reaction TempCheck Is Temp < 5°C? Start->TempCheck Addition Add HNO3 Dropwise TempCheck->Addition Yes Stop STOP ADDITION Cool immediately TempCheck->Stop No Exotherm Exotherm Detected! Addition->Exotherm Rapid Rise Continue Continue Stirring Addition->Continue Stable Temp Exotherm->Stop

Figure 2: Safety decision tree for managing exothermic nitration events.

Troubleshooting Guide:

  • Low Yield / Hydrolysis: If the product is the carboxylic acid (5-nitro-2-ethoxybenzoic acid) instead of the ester, the reaction temperature was too high, or the quench was too basic. Correction: Keep T < 5°C and quench into neutral water.

  • Red Fumes (

    
    ):  Indicates oxidation of the ethoxy chain. Correction: Use "Method B" (Acetyl Nitrate) which is less oxidizing than mixed acid.
    
  • Oiling Out: Common in small scales. Correction: Seed the oil with a crystal from a previous batch or scratch the flask walls with a glass rod during cooling.

References

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry. Cornell University Press. (Foundational text on Electrophilic Aromatic Substitution and directing effects).
  • Dunn, P. J., et al. (2005). "Commercial Synthesis of Sildenafil Citrate (Viagra)." Organic Process Research & Development, 9(1), 88-97. Link (Describes the industrial relevance of nitrating 2-ethoxybenzoic acid derivatives).

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.[3] (Authoritative source on mixed acid vs. acetyl nitrate reagents).

  • Bell, A. S., et al. (1993). "Pyrazolopyrimidinone antianginal agents." U.S. Patent 5,250,534. Link (Primary patent literature detailing the synthesis of nitrated ethoxybenzoate intermediates).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for NMR shifts in substituted benzenes).

Sources

Application Note: High-Purity Synthesis of Ethyl 4-Amino-2-Ethoxybenzoate via the Nitrobenzoate Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This guide details the synthesis and validation of Ethyl 2-ethoxy-4-nitrobenzoate , a critical intermediate in the production of Ethyl 4-amino-2-ethoxybenzoate (2-Ethoxybenzocaine). While Benzocaine (Ethyl 4-aminobenzoate) is a standard local anesthetic, the introduction of an alkoxy group at the ortho position (C2) significantly alters the molecule's physicochemical properties.

Scientific Rationale: The ortho-ethoxy substitution serves two primary functions in Structure-Activity Relationship (SAR) studies:

  • Lipophilicity Modulation: It increases the partition coefficient (

    
    ), enhancing penetration through the nerve sheath lipid bilayer.
    
  • Steric Protection: The bulky ethoxy group provides steric hindrance around the ester carbonyl, potentially increasing resistance to plasma esterases (butyrylcholinesterase) and prolonging the duration of action compared to unsubstituted benzocaine.

This protocol utilizes a "Nitro-Masking" strategy , where the amine is generated after alkylation to prevent non-selective N-alkylation, ensuring high regioselectivity.

Synthetic Pathway & Logic

The synthesis is designed to avoid the common pitfall of N-alkylation. By starting with 4-nitrosalicylic acid (2-hydroxy-4-nitrobenzoic acid), we utilize the nitro group as a "masked" amine. The workflow proceeds through a one-pot alkylation/esterification followed by a chemoselective reduction.

Reaction Workflow Diagram

G cluster_logic Critical Process Parameter (CPP) Start 4-Nitrosalicylic Acid (Precursor) Reagent1 Ethyl Iodide (Excess) K2CO3 / DMF Start->Reagent1 Bis-Alkylation (60°C, 4h) Intermed Ethyl 2-ethoxy-4-nitrobenzoate (Target Intermediate) Reagent1->Intermed SN2 Mechanism Reagent2 H2 (3 atm) / 10% Pd-C Ethanol Intermed->Reagent2 Nitro Reduction Final Ethyl 4-amino-2-ethoxybenzoate (Active API Analog) Reagent2->Final Hydrogenation

Figure 1: Synthetic workflow utilizing the nitro-masking strategy to ensure regioselective O-alkylation prior to amine generation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-ethoxy-4-nitrobenzoate

Objective: Simultaneous esterification of the carboxylic acid and etherification of the phenol. Mechanism: Nucleophilic substitution (


) using the carboxylate and phenoxide anions.

Reagents:

  • 4-Nitrosalicylic acid (2-hydroxy-4-nitrobenzoic acid): 10.0 mmol

  • Ethyl Iodide (EtI): 25.0 mmol (2.5 eq)

  • Potassium Carbonate (

    
    ), anhydrous: 25.0 mmol
    
  • DMF (N,N-Dimethylformamide): 20 mL (Anhydrous)

Step-by-Step Methodology:

  • Solvation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrosalicylic acid in DMF.

  • Deprotonation: Add

    
     in a single portion. The solution will turn yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes to ensure complete deprotonation.
    
  • Alkylation: Add Ethyl Iodide dropwise via a syringe over 10 minutes.

    • Expert Note: Ethyl iodide is preferred over ethyl bromide for faster kinetics at lower temperatures, reducing thermal degradation byproducts.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The starting acid (

    
    ) should disappear, and the less polar diester/ether product (
    
    
    
    ) will appear.
  • Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water (precipitates inorganic salts and the product).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layer with Brine (

      
       mL) to remove residual DMF.
      
    • Dry over anhydrous

      
       and concentrate under vacuum.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow crystals.

Target Yield: 85–92% Melting Point: 68–70°C

Protocol B: Catalytic Reduction to Ethyl 4-amino-2-ethoxybenzoate

Objective: Chemoselective reduction of the nitro group without hydrolyzing the ester.

Reagents:

  • Ethyl 2-ethoxy-4-nitrobenzoate (from Protocol A): 5.0 mmol

  • 10% Palladium on Carbon (Pd/C): 10 wt% loading (approx. 50 mg)

  • Ethanol: 30 mL

  • Hydrogen Gas (

    
    ): Balloon or Parr shaker (30 psi)
    

Step-by-Step Methodology:

  • Preparation: Dissolve the nitro-intermediate in Ethanol in a hydrogenation flask.

  • Catalyst Addition: Carefully add Pd/C.

    • Safety: Add the catalyst to the wet solution under an inert atmosphere (Nitrogen) if possible to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with

    
     three times. Agitate under 
    
    
    
    atmosphere (balloon pressure is sufficient, but 30 psi is faster) at Room Temperature for 2–3 hours.
  • Validation: The yellow color of the nitro compound will fade to colorless. TLC should show a new spot with lower

    
     than the starting material (amine is more polar) that stains red/orange with Ninhydrin or p-Anisaldehyde.
    
  • Isolation: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with ethanol.

  • Concentration: Evaporate the solvent to obtain the crude amine.

  • Final Purification: Recrystallize from minimal hot ethanol or convert to the Hydrochloride salt by adding HCl/Ether for long-term stability.

Quality Control & Data Analysis

The following data parameters confirm the structural integrity of the intermediate and final product.

ParameterEthyl 2-ethoxy-4-nitrobenzoate (Intermediate)Ethyl 4-amino-2-ethoxybenzoate (Final Product)
Appearance Pale yellow crystalline solidWhite/Off-white crystals
IR Spectrum Strong

bands (1520, 1340

)
Amine doublet (

) at 3300–3400

1H NMR (Aromatic) Deshielded protons (8.0–8.5 ppm)Shielded protons (6.2–7.8 ppm) due to amine donation
1H NMR (Ethoxy) Quartet (~4.1 ppm), Triplet (~1.4 ppm)Quartet (~4.0 ppm), Triplet (~1.3 ppm)
Solubility High in DCM, EtOAc; Low in WaterModerate in Alcohols; Soluble in dilute HCl

Critical Validation Step (NMR): In the final product, verify the integration of the aromatic protons. The ortho-ethoxy group breaks the symmetry of the typical benzocaine AA'BB' system, resulting in a distinct splitting pattern (ABX system) for the aromatic ring protons.

References

  • Synthesis of Benzocaine Derivatives: Taha, M., et al. (2021).[1] "Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity." Chemical Papers. Link

  • Nitrobenzoate Esterification: Ramishvili, T., et al. (2021). "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Advances in Chemical Engineering and Science. Link

  • SAR of Local Anesthetics: Becker, D.E., & Reed, K.L. (2006). "Local Anesthetics: Review of Pharmacological Considerations." Anesthesia Progress. Link

  • Catalytic Hydrogenation Protocols: Organic Syntheses, Coll. Vol. 1, p. 240 (1941). "Ethyl p-Aminobenzoate."[2][3] Link

  • Lipophilicity & Potency: Deranged Physiology. (2024). "Structure and function relationships of local anaesthetics." Link

Sources

Application Note: Strategic Optimization of SNAr Protocols for Ethyl 2-Ethoxy-4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the Nucleophilic Aromatic Substitution (SNAr) protocols required to synthesize and handle Ethyl 2-ethoxy-4-nitrobenzoate , a critical intermediate in the synthesis of pharmaceutical scaffolds (e.g., benzimidazoles and quinazolines).

Executive Summary

Ethyl 2-ethoxy-4-nitrobenzoate (CAS: 910572-96-2) is a highly functionalized arene utilized as a precursor for active pharmaceutical ingredients (APIs).[1][2][3][4][5] Its synthesis typically relies on Nucleophilic Aromatic Substitution (SNAr) , where an ethoxide nucleophile displaces a leaving group (Halogen or Nitro) on an activated benzoate core.

This guide addresses the primary challenge in this workflow: Chemo-selectivity . The substrate contains two electrophilic sites—the activated aromatic ring (SNAr target) and the ester carbonyl (Saponification target). Successful execution requires a protocol that maximizes ring substitution while suppressing ester hydrolysis and transesterification.

Chemical Strategy & Mechanism[6][7]

The Substrate Architecture

The precursor, typically Ethyl 2-fluoro-4-nitrobenzoate or Ethyl 2-chloro-4-nitrobenzoate , possesses specific electronic features:

  • 4-Nitro Group: A strong Electron Withdrawing Group (EWG) located meta to the leaving group (at position 2). Note that while ortho/para relationships are ideal for SNAr, the inductive withdrawal of the nitro group, combined with the ortho-ester, sufficiently activates the 2-position.

  • 1-Ester Group: Located ortho to the leaving group. It provides crucial activation via inductive effects (-I) and resonance (-M), stabilizing the Meisenheimer intermediate.

The Reaction Pathway

The reaction involves the attack of the ethoxide anion (EtO⁻) at the 2-position carbon.

  • Desired Path (SNAr): Formation of the Meisenheimer complex followed by expulsion of the halide (F⁻ or Cl⁻).

  • Competing Path A (Saponification): Attack of hydroxide (from wet solvent) at the ester carbonyl, yielding the carboxylic acid.

  • Competing Path B (Transesterification): If the solvent alcohol does not match the ester alkyl group (e.g., using MeOH with an Ethyl ester), the ethyl group will be scrambled. Protocol Rule: Always use Ethanol (EtOH) as the solvent for Ethyl esters.

Mechanistic Visualization

The following diagram illustrates the kinetic competition and the critical decision nodes for the chemist.

SNAr_Pathway Substrate Ethyl 2-fluoro-4-nitrobenzoate (Substrate) Complex Meisenheimer Complex (Intermediate) Substrate->Complex Nucleophilic Attack (k1) Side_Prod1 2-Ethoxy-4-nitrobenzoic Acid (Hydrolysis Impurity) Substrate->Side_Prod1 H2O Contamination (Saponification) Side_Prod2 Methyl 2-ethoxy-4-nitrobenzoate (Transesterification Impurity) Substrate->Side_Prod2 Wrong Solvent (MeOH) (Scrambling) Reagent Sodium Ethoxide (NaOEt) in Anhydrous EtOH Reagent->Complex Product Ethyl 2-ethoxy-4-nitrobenzoate (Target) Complex->Product Leaving Group Expulsion (Fast for F, Slow for Cl)

Figure 1: Reaction pathway analysis showing the target SNAr route versus common failure modes (hydrolysis and transesterification).

Experimental Protocol: Cryo-Controlled Ethoxylation

This protocol is optimized for Ethyl 2-fluoro-4-nitrobenzoate (higher reactivity allows milder conditions). If using the Chloro analog, increase reaction temperature to 60°C and time to 4–6 hours.

Materials
  • Substrate: Ethyl 2-fluoro-4-nitrobenzoate (1.0 equiv).

  • Nucleophile Source: Sodium Ethoxide (NaOEt), 21 wt% in Ethanol (1.05 equiv).

    • Note: Using commercial solutions is preferred over generating in situ to ensure precise stoichiometry.

  • Solvent: Absolute Ethanol (anhydrous, ≤0.01% water).

  • Quench: Ammonium Chloride (sat. aq. NH₄Cl).

Step-by-Step Methodology
StepActionCritical Technical Insight
1 Dissolution Dissolve substrate (10 mmol) in anhydrous Ethanol (50 mL, 0.2 M) under N₂ atmosphere. Cool to 0°C (ice bath).
2 Addition Add NaOEt solution (10.5 mmol) dropwise over 20 minutes via syringe pump or addition funnel.
3 Reaction Stir at 0°C for 60 minutes. Monitor via TLC (30% EtOAc/Hex) or HPLC.
4 Quench Pour reaction mixture into cold sat. NH₄Cl (50 mL) with vigorous stirring.
5 Workup Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL). Dry over Na₂SO₄.
6 Purification Concentrate in vacuo. Recrystallize from EtOH/Hexane if necessary.

Process Optimization & Troubleshooting

Solvent & Base Selection Matrix

The choice of base and solvent dramatically affects the impurity profile.

SystemReactivityHydrolysis RiskRecommendation
NaOEt / EtOH HighModerateStandard. Best balance of rate and cost.
K₂CO₃ / DMF ModerateLowAlternative. Use if ester hydrolysis is persistent. The heterogeneous base is gentler.
NaH / THF Very HighHighAvoid. Difficult to control; requires adding ethanol as the nucleophile source.
Troubleshooting Guide
  • Issue: Significant Ester Hydrolysis (Acid formation)

    • Cause: Water in solvent or "wet" NaOEt.

    • Fix: Use freshly distilled EtOH or molecular sieves (3Å). Switch to the K₂CO₃/DMF system to eliminate bulk alkoxide concentration.

  • Issue: Incomplete Conversion (Starting Material remains)

    • Cause: Deactivation by the leaving group (if using Chloro) or low temperature.

    • Fix: If using the Chloro-analog, warm to reflux (78°C). The Chloro bond is stronger and the ring is less activated than the Fluoro analog.

  • Issue: Transesterification (Methyl ester detected)

    • Cause: Use of Methanol in the workup or cleaning glassware.

    • Fix: Strictly segregate alcohol types. Use only Ethanol for all steps involving the ethyl ester.

Downstream Applications

Once synthesized, Ethyl 2-ethoxy-4-nitrobenzoate serves as a "switchable" scaffold.

  • Nitro Reduction: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to an aniline.

  • Cyclization: The resulting ortho-amino ester is a prime precursor for cyclization with aldehydes or formic acid to form Quinazolin-4-ones or Benzimidazoles .

Downstream Logic Flow

Downstream Intermediate Ethyl 2-ethoxy-4-nitrobenzoate Reduction Reduction (H2, Pd/C) Intermediate->Reduction Aniline Ethyl 4-amino-2-ethoxybenzoate Reduction->Aniline Cyclization Cyclization (Formamidine acetate) Aniline->Cyclization Drug Benzimidazole/Quinazoline Scaffolds Cyclization->Drug

Figure 2: The chemical utility of the title compound in pharmaceutical synthesis.

References

  • Sigma-Aldrich. Ethyl 2-ethoxy-4-nitrobenzoate Product Specification. CAS 910572-96-2.[1][2][3][4][5][6] Link

  • BLD Pharm. Ethyl 2-ethoxy-4-nitrobenzoate Safety and Data Sheet. Link

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412.

Sources

Application Note: Scalable Synthesis of Ethyl 2-ethoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable protocol for the synthesis of Ethyl 2-ethoxy-4-nitrobenzoate (CAS: 910572-96-2), a critical building block in the synthesis of pharmaceutical intermediates (e.g., analogs of phosphodiesterase inhibitors).

Executive Summary

This guide details the process development and scale-up protocol for the synthesis of Ethyl 2-ethoxy-4-nitrobenzoate . While direct nucleophilic aromatic substitution (SNAr) on 2-halo-4-nitrobenzoic acid derivatives is theoretically possible, it often suffers from poor regioselectivity or harsh conditions due to the meta relationship between the leaving group and the activating nitro moiety.

Therefore, this protocol utilizes a robust two-step sequence starting from commercially available 4-nitrosalicylic acid (2-hydroxy-4-nitrobenzoic acid) . This route offers superior impurity control, higher yields, and safer thermal profiles for kilogram-scale operations.

Key Performance Indicators (KPIs)
ParameterTarget Specification
Overall Yield > 85% (Two Steps)
Purity (HPLC) > 99.0%
Scale 100 g - 1 kg
Critical Impurities Mono-ethylated species, hydrolysis products

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize the handling of potentially shock-sensitive nitro compounds at high temperatures and to utilize "Green Chemistry" principles where feasible (e.g., solvent selection).

Reaction Scheme (DOT Visualization)

ReactionScheme SM 4-Nitrosalicylic Acid (2-Hydroxy-4-nitrobenzoic acid) Step1 Step 1: Fischer Esterification (EtOH, H2SO4, Reflux) SM->Step1 Int Intermediate: Ethyl 2-hydroxy-4-nitrobenzoate Step1->Int Step2 Step 2: Williamson Ether Synthesis (EtI, K2CO3, DMF/Acetone) Int->Step2 Product Target: Ethyl 2-ethoxy-4-nitrobenzoate Step2->Product

Figure 1: Synthetic pathway utilizing stepwise esterification and O-alkylation to ensure regiocontrol.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 2-hydroxy-4-nitrobenzoate

Objective: Selective esterification of the carboxylic acid while leaving the phenolic hydroxyl free. Chemistry: Acid-catalyzed Fischer Esterification.

Materials
  • Precursor: 2-Hydroxy-4-nitrobenzoic acid (1.0 equiv)

  • Solvent/Reagent: Ethanol (Absolute, 10-15 vol)

  • Catalyst: Sulfuric Acid (H2SO4, conc., 0.5 equiv) or p-Toluenesulfonic acid (pTsOH, 0.1 equiv)

  • Quench: Sodium Bicarbonate (sat. aq.)

Protocol (100 g Scale)
  • Setup: Equip a 2-L reactor (jacketed) with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charging: Charge 2-hydroxy-4-nitrobenzoic acid (100 g) and Ethanol (1000 mL) . Agitate at 200 RPM.

  • Catalyst Addition: Critical Safety Step. Add conc. H2SO4 (15 mL) dropwise over 20 minutes. Maintain internal temperature < 30°C (exothermic).

  • Reaction: Heat the slurry to reflux (approx. 78°C). The mixture will clarify as the ester forms. Hold at reflux for 6–8 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. Target < 2% starting acid.

  • Workup:

    • Cool reaction mass to 20–25°C.

    • Concentrate under reduced pressure (remove ~70% of Ethanol).

    • Dilute residue with Ethyl Acetate (500 mL) .

    • Wash carefully with Sat. NaHCO3 (2 x 300 mL) to neutralize acid catalyst. Caution: CO2 evolution.

    • Wash with Brine (300 mL) .

    • Dry organic layer over Na2SO4, filter, and concentrate to dryness.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) if purity is < 95%.

    • Expected Yield: 90–95 g (85–90%).

    • Appearance: Yellow crystalline solid.

Stage 2: Synthesis of Ethyl 2-ethoxy-4-nitrobenzoate

Objective: O-Alkylation of the phenolic hydroxyl group. Chemistry: Williamson Ether Synthesis.

Materials
  • Substrate: Ethyl 2-hydroxy-4-nitrobenzoate (from Stage 1)

  • Alkylating Agent: Ethyl Iodide (1.2 equiv) or Diethyl Sulfate (1.1 equiv - Note: DES is cheaper but requires stricter safety protocols).

  • Base: Potassium Carbonate (K2CO3, anhydrous, pulverized, 2.0 equiv).

  • Solvent: DMF (Dimethylformamide, 5 vol) or Acetone (10 vol). Note: DMF is preferred for scale-up due to higher boiling point and reaction rate.

Protocol (Scale: Based on Stage 1 Output)
  • Setup: Equip a 1-L reactor with mechanical stirrer, N2 inlet, and condenser.

  • Charging: Charge Ethyl 2-hydroxy-4-nitrobenzoate (90 g) and DMF (450 mL) . Stir until dissolved.

  • Base Addition: Add K2CO3 (118 g) in one portion. The suspension may turn orange/red (phenoxide formation).

  • Alkylation: Add Ethyl Iodide (80 g / 41 mL) dropwise over 30 minutes.

    • Process Safety: Ethyl iodide is volatile and an alkylating agent. Use a closed system.

  • Reaction: Heat to 60°C for 4–6 hours.

    • IPC: Monitor consumption of phenol.

  • Workup (Quench & Crystallization):

    • Cool to 20°C.

    • Quench: Pour the reaction mixture slowly into Ice Water (1.5 L) with vigorous stirring. The product should precipitate as a solid.

    • Stir the slurry for 1 hour to ensure removal of DMF.

    • Filter the solid.

    • Wash: Wash the cake with Water (3 x 200 mL) to remove inorganic salts and residual DMF.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram (DOT Visualization)

ProcessFlow React Reactor: Substrate + DMF + K2CO3 (60°C, 4h) Quench Quench Tank: Pour into Ice Water (Precipitation) React->Quench Transfer Filter Filtration: Isolate Crude Solid Quench->Filter Wash Wash: Water (Remove DMF/Salts) Filter->Wash Dry Drying: Vacuum Oven (45°C) Wash->Dry

Figure 2: Downstream processing workflow for the isolation of the final product.

Process Safety & Troubleshooting

Critical Safety Parameters (CSPs)
  • Exotherm Control: The addition of H2SO4 in Stage 1 is highly exothermic. Failure to control temperature (<30°C) can lead to ethanol boiling or charring.

  • Nitro Compounds: While 4-nitrobenzoates are generally stable, always assess thermal stability (DSC) before heating >100°C. Avoid distilling the final product to dryness at high temperatures.

  • Alkylating Agents: Ethyl Iodide and Diethyl Sulfate are potent alkylators (potential carcinogens). Use appropriate PPE and scrubber systems.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Incomplete conversion (Equilibrium)Use excess Ethanol or add molecular sieves to trap water. Increase reaction time.
Dark Coloration Oxidation of phenol or overheatingEnsure Nitrogen inerting. Check H2SO4 addition rate.
Product Oiling Out (Stage 2) DMF concentration too high during quenchAdd water more slowly or cool the water further (< 5°C) to induce crystallization.
Impurity: Acid Hydrolysis Basic hydrolysis of ester during Stage 2Ensure reagents are dry. Avoid excessive heating with K2CO3.

Analytical Specifications

Identity (NMR):

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, 1H, Ar-H), 7.78 (d, 1H, Ar-H), 7.72 (dd, 1H, Ar-H), 4.40 (q, 2H, O-CH2-Me ester), 4.18 (q, 2H, O-CH2-Me ether), 1.48 (t, 3H), 1.42 (t, 3H). (Note: Chemical shifts are predictive estimates based on structure).

Purity (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV @ 254 nm.

References

  • Biosynth. (n.d.). 2-Ethoxy-4-nitrobenzoic acid.[1][2] Retrieved from

  • Organic Syntheses. (1923). p-Nitrobenzoic Acid. Org. Synth. 1923, 3, 75. Retrieved from

  • ChemicalBook. (n.d.). 2-Ethoxybenzoic acid Synthesis. Retrieved from

  • Google Patents. (2002). WO2002095393A2 - Drug evolution: drug design at hot spots. Retrieved from

  • Sigma-Aldrich. (n.d.). Ethyl 2-ethoxy-4-nitrobenzoate Product Detail. Retrieved from

Sources

solvent selection for ethyl 2-ethoxy-4-nitrobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategy for Ethyl 2-ethoxy-4-nitrobenzoate Processing

Executive Summary & Chemical Profile

Ethyl 2-ethoxy-4-nitrobenzoate is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly serving as a precursor to ethyl 4-amino-2-ethoxybenzoate (a scaffold used in local anesthetics and kinase inhibitors).

The selection of solvents for this molecule is governed by three competing factors:

  • Solubility Differential: The molecule contains a lipophilic ethyl ester and ethoxy group, contrasted with a polar nitro group. It exhibits poor water solubility but high solubility in medium-polarity organics.

  • Chemo-selectivity: Reactions (specifically reduction) must target the nitro group without hydrolyzing the ester or cleaving the ethoxy ether.

  • Green Compliance: Modern protocols demand the replacement of chlorinated solvents (DCM) and dipolar aprotics (DMF/DMAc) with sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc).

Solubility Profiling & Solvent Compatibility

The 2-ethoxy substituent introduces significant electron-donating character and lipophilicity compared to the parent 4-nitrobenzoate. This shifts the solubility parameter, making the compound highly soluble in alcohols and esters.

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventSolubility RatingProcess SuitabilityNotes
Alcohols Ethanol (EtOH)Excellent High Ideal for hydrogenation and crystallization. Prevents transesterification (matched ester group).
Esters Ethyl Acetate (EtOAc)Good High Green solvent. Excellent for extraction and non-protic reduction conditions.
Ethers 2-MeTHFGood High Sustainable alternative to THF/DCM. Higher boiling point allows for faster kinetics in reflux.
Chlorinated Dichloromethane (DCM)Excellent Low Avoid. Regulatory phase-out. High volatility causes concentration issues.
Aprotic Polar DMF / DMSOExcellent Low Avoid. Difficult to remove (high BP). Promotes side reactions during workup.
Water WaterInsoluble Medium Used only as a co-solvent (biphasic systems) or antisolvent for precipitation.

Critical Reaction Workflows

Scenario A: Catalytic Hydrogenation (Nitro Reduction)

The "Gold Standard" for Pharma Intermediates.

Challenge: Reducing the nitro group to an amine (


) without reducing the aromatic ring or hydrolyzing the ester.
Recommended Solvent: Ethanol (Absolute)  or Ethyl Acetate .
  • Why Ethanol?

    • Solubility: Dissolves both the nitro-starting material and the amino-product, preventing catalyst fouling (coating of Pd/C by precipitated product).

    • Transesterification: Using ethanol matches the ethyl ester of the substrate. If Methanol is used, trace acid/base can cause ester exchange, leading to a mixture of ethyl/methyl esters (impurity).

    • Safety: High flash point compared to ethers; easy to recover.

Protocol 1: Catalytic Hydrogenation in Ethanol

  • Charge: In a pressure reactor, dissolve Ethyl 2-ethoxy-4-nitrobenzoate (10 g) in Ethanol (100 mL) .

  • Catalyst: Add 5% Pd/C (0.5 g, 5 wt% loading). Note: Add under inert atmosphere (Nitrogen) to prevent ignition.

  • Reaction: Pressurize with Hydrogen (

    
    ) to 3 bar (45 psi). Agitate at 25–30°C.
    
    • Exotherm Warning: Nitro reduction is highly exothermic (

      
      ). Monitor internal temperature.[1][2][3]
      
  • Completion: Monitor H2 uptake. Reaction typically completes in 2–4 hours.

  • Workup: Filter catalyst through Celite. Concentrate filtrate.[4]

    • Self-Validation: The product (amine) is often fluorescent. TLC will show a significant polarity shift (more polar).

Scenario B: Chemical Reduction (Iron/Acid)

For labs lacking hydrogenation equipment.

Challenge: Dissolving the organic substrate while providing an aqueous proton source. Recommended Solvent: Ethanol : Water (4:1) + Acetic Acid .[3]

  • Why Mixed Solvent? Pure water will not dissolve the nitrobenzoate. Pure ethanol lacks the proton density for efficient Fe-mediated electron transfer.

Protocol 2: Iron-Mediated Reduction

  • Charge: Suspend Iron powder (3 eq) in Ethanol/Water (4:1 v/v) containing Ammonium Chloride (catalytic) or Acetic Acid (stoichiometric).

  • Addition: Add Ethyl 2-ethoxy-4-nitrobenzoate solution (in EtOH) dropwise at reflux.

  • Mechanism: The solvent mixture maintains a "pseudo-homogeneous" phase where the organic substrate contacts the activated metal surface.

Decision Logic & Green Chemistry

The following decision tree illustrates the selection process based on the reaction type and "Green Chemistry" principles.

SolventSelection Start Start: Ethyl 2-ethoxy-4-nitrobenzoate ReactionType Select Reaction Type Start->ReactionType Reduction Nitro Reduction ReactionType->Reduction Hydrolysis Ester Hydrolysis ReactionType->Hydrolysis Method Method? Reduction->Method HydroSolvent Solvent: THF/Water or EtOH/NaOH Hydrolysis->HydroSolvent CatHydro Catalytic Hydrogenation (Pd/C, H2) Method->CatHydro ChemRed Chemical Reduction (Fe, Zn, In) Method->ChemRed SolventA Solvent: Ethanol (Prevents Transesterification) CatHydro->SolventA Preferred SolventB Solvent: EtOAc or 2-MeTHF (If Ethanol unavailable) CatHydro->SolventB Alternative SolventC Solvent: EtOH/Water (4:1) (Biphasic Proton Transfer) ChemRed->SolventC

Figure 1: Solvent Selection Decision Tree ensuring process safety and product integrity.

Process Safety & Handling

  • Thermal Stability: Nitro-aromatics are energetic. When using solvents with low boiling points (like DCM or Acetone), there is a risk of drying the reaction out and overheating the residue. Always use solvents with adequate thermal mass (EtOH, EtOAc).

  • Peroxide Formation: If using ethers (THF, 2-MeTHF), ensure they are stabilized (BHT) to prevent peroxide formation, especially during the reduction step where radical mechanisms may be active.

  • Transesterification Risk:

    • Rule: If the target molecule is an Ethyl ester, use Ethanol .

    • Risk:[5][6] Using Methanol with catalytic base/acid will convert ~5-10% of your product to the Methyl ester, which is often inseparable by crystallization.

References

  • Ramishvili, T., et al. (2021).[1][3][7] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Advances in Chemical Engineering and Science. Link

  • Banik, B. K., et al. (2005). Indium-Mediated Reduction: Ethyl 4-Aminobenzoate. Organic Syntheses, Vol. 82, p. 65. Link

  • Pfizer Inc. (2023). Green Solvent Selection Guide. Reaction Chemistry & Engineering. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-Ethoxy-4-Nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of ethyl 2-ethoxy-4-nitrobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific chemical synthesis. As Senior Application Scientists, we provide not just procedural steps but also the underlying scientific principles to empower you to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to ethyl 2-ethoxy-4-nitrobenzoate?

There are two primary and scientifically sound approaches to synthesizing ethyl 2-ethoxy-4-nitrobenzoate. The choice between them often depends on the availability and cost of the starting materials.

  • Route A: Williamson Ether Synthesis. This route typically starts with ethyl 2-hydroxy-4-nitrobenzoate. The hydroxyl group is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate.

  • Route B: Nucleophilic Aromatic Substitution (SNAr). This approach uses a starting material where the 2-position has a good leaving group, such as ethyl 2-chloro-4-nitrobenzoate. The electron-withdrawing nitro group at the para position activates the ring for nucleophilic attack by an ethoxide ion.[1]

Q2: Why is the nitro group at the 4-position crucial for the Nucleophilic Aromatic Substitution (SNAr) route?

The nitro group is a strong electron-withdrawing group. When positioned ortho or para to the leaving group (in this case, at the 4-position relative to the chloro group at the 2-position), it stabilizes the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[1][2] This stabilization significantly lowers the activation energy of the reaction, making the substitution feasible under reasonable conditions. A nitro group in the meta position would not offer this resonance stabilization, rendering the reaction much more difficult.[1]

Q3: What are the common side reactions to be aware of during the Williamson ether synthesis of ethyl 2-ethoxy-4-nitrobenzoate?

The primary competing reaction in a Williamson ether synthesis is the base-catalyzed elimination of the alkylating agent, which is more prevalent with secondary and tertiary alkyl halides.[3] When using a primary ethylating agent like ethyl iodide, this is less of a concern. Another potential side reaction is C-alkylation, where the ethyl group attaches to the aromatic ring instead of the oxygen. However, O-alkylation is generally favored under typical Williamson conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of ethyl 2-ethoxy-4-nitrobenzoate.

Problem 1: Low or no yield of the desired product.

Possible Cause A (Williamson Route): Incomplete deprotonation of the starting phenol.

  • Explanation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile. If the base used is not strong enough to deprotonate the phenolic hydroxyl group of ethyl 2-hydroxy-4-nitrobenzoate, the reaction will not proceed.

  • Solution:

    • Select a stronger base: If you are using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate, sodium hydroxide, or for very weakly acidic phenols, sodium hydride.[4]

    • Ensure anhydrous conditions: If using a highly reactive base like sodium hydride, ensure your solvent and glassware are completely dry, as any moisture will quench the base.[5]

Possible Cause B (SNAr Route): Insufficient activation of the aromatic ring or a poor leaving group.

  • Explanation: The SNAr reaction relies on the electron-withdrawing nature of the nitro group to activate the ring for nucleophilic attack. If the leaving group is not sufficiently electronegative or if the reaction conditions are not optimal, the reaction may be sluggish.

  • Solution:

    • Choice of leaving group: While chloro is a common leaving group, fluoro groups can sometimes increase the rate of nucleophilic aromatic substitution because the rate-determining step is the attack on the ring, which is accelerated by the highly electronegative fluorine.[6]

    • Reaction Temperature: These reactions often require heating to proceed at a reasonable rate.[7] Carefully increase the reaction temperature while monitoring for potential side reactions.

Problem 2: Presence of significant impurities in the final product.

Possible Cause A: Unreacted starting material.

  • Explanation: The reaction may not have gone to completion.

  • Solution:

    • Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Increase temperature: Gently heating the reaction mixture can drive it to completion.

    • Use a slight excess of the ethylating agent or ethoxide: This can help to ensure the complete conversion of the starting material.

Possible Cause B: Formation of byproducts.

  • Explanation: As mentioned, elimination reactions can compete with the Williamson synthesis. In the SNAr route, side reactions can occur if the nucleophile is not sufficiently selective.

  • Solution:

    • Optimize reaction conditions: Lowering the reaction temperature may favor the desired substitution over elimination.

    • Purification: The crude product may require purification by column chromatography or recrystallization to remove byproducts.

Experimental Protocols

Below are detailed, step-by-step methodologies for the two primary synthetic routes.

Protocol 1: Williamson Ether Synthesis of Ethyl 2-Ethoxy-4-Nitrobenzoate

This protocol is based on the general principles of the Williamson ether synthesis, adapted for the specific substrate.[3][8]

Step 1: Deprotonation of Ethyl 2-Hydroxy-4-Nitrobenzoate

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-hydroxy-4-nitrobenzoate (1.0 eq.).

  • Add a suitable anhydrous solvent such as acetone or dimethylformamide (DMF).

  • Add a base (e.g., anhydrous potassium carbonate, 1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the phenoxide.

Step 2: Ethylation

  • To the stirred suspension, add the ethylating agent (e.g., ethyl iodide, 1.2 eq.) dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

Step 3: Workup and Purification

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the crude residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Synthesis

This protocol is based on the established mechanism of SNAr on activated aryl halides.[2][9]

Step 1: Preparation of Sodium Ethoxide

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol.

  • Carefully add sodium metal (1.1 eq. relative to the aryl halide) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form sodium ethoxide.

Step 2: Nucleophilic Substitution

  • In a separate flask, dissolve ethyl 2-chloro-4-nitrobenzoate (1.0 eq.) in a suitable anhydrous polar aprotic solvent like DMF or DMSO.

  • Slowly add the freshly prepared sodium ethoxide solution to the solution of the aryl halide at room temperature.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor its progress by TLC.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench it by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

ParameterWilliamson Ether SynthesisNucleophilic Aromatic Substitution (SNAr)
Starting Material Ethyl 2-hydroxy-4-nitrobenzoateEthyl 2-chloro-4-nitrobenzoate
Primary Reagent Ethyl iodide or Diethyl sulfateSodium ethoxide
Typical Base/Catalyst K₂CO₃, NaOH, NaHNot required (reaction is with the nucleophile)
Typical Solvent Acetone, DMFDMF, DMSO, Ethanol
General Temp. Range Room temp. to reflux50-100 °C
Key Side Reactions Elimination of ethylating agentPotential for other nucleophilic attack
Yields Generally good to highCan be high with proper activation

Visualizations

Reaction Scheme: Williamson Ether Synthesis

Williamson_Ether_Synthesis Williamson Ether Synthesis of Ethyl 2-Ethoxy-4-Nitrobenzoate start Ethyl 2-hydroxy-4-nitrobenzoate phenoxide Phenoxide Intermediate start->phenoxide + Base product Ethyl 2-ethoxy-4-nitrobenzoate phenoxide->product + Ethyl Iodide ethylating_agent Ethyl Iodide

Caption: Williamson Ether Synthesis Pathway.

Reaction Scheme: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Synthesis SNAr Synthesis of Ethyl 2-Ethoxy-4-Nitrobenzoate start Ethyl 2-chloro-4-nitrobenzoate meisenheimer Meisenheimer Complex start->meisenheimer + Sodium Ethoxide product Ethyl 2-ethoxy-4-nitrobenzoate meisenheimer->product - Cl-

Caption: SNAr Synthesis Pathway.

References

  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - SciRP.org. Available at: [Link]

  • Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents.
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation - ResearchGate. Available at: [Link]

  • Process for the preparation of alkyl nitrobenzoates - Google Patents.
  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. Available at: [Link]

  • Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide - Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When - Chegg.com. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. Available at: [Link]

  • Nucleophilic Aromatic Substitution - YouTube. Available at: [Link]

Sources

Technical Support Center: A Guide to Preventing Hydrolysis of Ethyl 2-ethoxy-4-nitrobenzoate During Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to ensure the long-term stability of ethyl 2-ethoxy-4-nitrobenzoate by preventing its hydrolysis during storage. We will explore the underlying chemical principles, provide actionable troubleshooting protocols, and answer frequently asked questions to safeguard the integrity of your experiments.

Section 1: Understanding the Problem - The "Why" of Hydrolysis

Q1: What is ester hydrolysis and why is my sample of ethyl 2-ethoxy-4-nitrobenzoate susceptible?

A1: Ester hydrolysis is a chemical reaction in which an ester molecule is cleaved into its parent carboxylic acid and alcohol by reacting with water.[1][2] For ethyl 2-ethoxy-4-nitrobenzoate, this means the compound can degrade into 2-ethoxy-4-nitrobenzoic acid and ethanol. This process is the direct reverse of the esterification reaction used to synthesize the compound.[1]

The reaction can be significantly accelerated by the presence of either an acid or a base, which acts as a catalyst.[1][3] While aromatic esters are generally considered to have good hydrolytic stability, several factors make ethyl 2-ethoxy-4-nitrobenzoate vulnerable during storage:

  • Presence of Water: Moisture from the atmosphere is the primary reactant. Even microscopic amounts of condensed water can lead to significant degradation over time.[4][5]

  • Catalytic Impurities: Trace amounts of acidic or basic residues remaining from the synthesis process can dramatically increase the rate of hydrolysis.[6][7]

  • Electronic Effects: The strong electron-withdrawing nature of the nitro group (-NO₂) on the benzene ring increases the partial positive charge on the ester's carbonyl carbon. This makes the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Below is a diagram illustrating the hydrolysis reaction.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Hydrolysis Products Ester Ethyl 2-ethoxy-4-nitrobenzoate Catalyst Acid or Base Catalyst Water Water (H₂O) Products Acid 2-ethoxy-4-nitrobenzoic Acid Alcohol Ethanol Catalyst->Products

Caption: The hydrolysis of ethyl 2-ethoxy-4-nitrobenzoate.

Section 2: Troubleshooting Guide - "Is My Sample Degrading?"

Q2: I suspect my stored sample has hydrolyzed. How can I confirm this?

A2: Confirming hydrolysis involves detecting the presence of the degradation product, 2-ethoxy-4-nitrobenzoic acid, alongside the parent ester. The carboxylic acid is significantly more polar than the ester, a property that is exploited in chromatographic separation.

Here are the recommended analytical methods to check for degradation:

TechniquePrincipleWhat to Look For
High-Performance Liquid Chromatography (HPLC) Separates compounds based on polarity.Appearance of a new, earlier-eluting peak (more polar) corresponding to the carboxylic acid. The area of the parent ester peak will decrease.
Thin-Layer Chromatography (TLC) A quick, qualitative separation based on polarity.Appearance of a new spot with a lower Retention Factor (Rf) that stays closer to the baseline, indicating a more polar compound (the acid).
¹H NMR Spectroscopy Detects specific protons in the molecule.Appearance of a broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid (-COOH) proton.
Gas Chromatography (GC) Separates volatile compounds.While the ester is volatile, the carboxylic acid is not. Derivatization may be needed to analyze the acid by GC. A decrease in the purity of the main peak is an indicator.[8]
Experimental Protocol: Stability Check by HPLC

This protocol provides a general method for assessing the purity of your sample.

  • Standard Preparation:

    • Accurately weigh ~5 mg of your stored ethyl 2-ethoxy-4-nitrobenzoate and dissolve it in 10 mL of acetonitrile (ACN) to create a stock solution.

    • Dilute 1 mL of the stock solution into 9 mL of the mobile phase to create a working solution.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working solution.

    • Analyze the resulting chromatogram. The parent ester should appear as a sharp, well-defined peak.

    • The presence of a significant peak at an earlier retention time is a strong indication of hydrolysis to the more polar 2-ethoxy-4-nitrobenzoic acid. Quantify the peak areas to determine the percentage of degradation.

Section 3: Best Practices for Long-Term Storage

Q3: What are the most critical factors in preventing hydrolysis during storage?

A3: The two most critical factors are rigorous moisture exclusion and controlled temperature .

  • Moisture Exclusion: Since water is a reactant, its absence halts the hydrolysis reaction. This is the single most effective preventive measure.[4][9]

  • Temperature Control: Chemical reactions, including degradation, slow down at lower temperatures.[5][10] Storing the compound in a cool environment is essential for long-term stability.

Q4: What are the ideal storage conditions for ensuring the long-term stability of ethyl 2-ethoxy-4-nitrobenzoate?

A4: To maximize the shelf-life of your compound, adhere to the following storage protocol.

ParameterRecommendationRationale
Container Amber glass vial with a PTFE-lined screw cap.Inert, provides a tight seal to prevent moisture ingress, and protects from light which can cause other forms of degradation.[10]
Atmosphere Inert gas (Argon or Nitrogen).Displaces moist air from the vial's headspace, providing an anhydrous environment.[5]
Temperature 2-8°C (Refrigerated).Significantly slows the rate of potential hydrolysis without the high humidity and freeze-thaw risks of a standard freezer.[10]
Location Inside a desiccator cabinet.Provides a secondary barrier against ambient humidity, especially during temperature fluctuations when opening the refrigerator.[5][9]
Experimental Protocol: Preparing a Sample for Long-Term Storage

Caption: Workflow for preparing ethyl 2-ethoxy-4-nitrobenzoate for storage.

  • Ensure Purity and Dryness: Before long-term storage, confirm the compound is free of solvent and acidic/basic impurities. If necessary, dry the solid material under a high vacuum for several hours.

  • Select Container: Choose an amber glass vial of an appropriate size to minimize headspace. Ensure the vial and its PTFE-lined cap are clean and completely dry.

  • Aliquot: Transfer the desired amount of the solid compound into the vial. It is best practice to create several smaller aliquots rather than one large stock to avoid repeatedly exposing the entire batch to the atmosphere.

  • Inert Atmosphere: Gently flush the headspace of the vial with a stream of dry argon or nitrogen for 15-30 seconds.

  • Seal: Immediately and tightly screw on the cap.

  • Secondary Seal (Optional but Recommended): Wrap the junction between the cap and the vial with Parafilm® as an extra barrier against moisture.

  • Desiccate and Store: Place the sealed vial inside a desiccator containing an active desiccant (e.g., Drierite™ or molecular sieves). Store the entire desiccator in a refrigerator at 2-8°C.

Section 4: Frequently Asked Questions (FAQs)

Q5: I have been storing my compound in a -20°C freezer. Is this a problem?

A5: While lower temperatures are generally better, standard laboratory freezers can be problematic due to high humidity and freeze-thaw cycles.[5] Each time you open the freezer, moist air enters and can condense on cold surfaces, including your vial. If the vial is not perfectly sealed, this moisture can be drawn inside upon warming. If you must use a freezer, it is absolutely critical that the vial is sealed under an inert atmosphere and placed within a sealed secondary container or desiccator. Allow the vial to warm completely to room temperature before opening to prevent condensation on the compound itself.

Q6: Can I store the compound dissolved in a solvent?

A6: Storing as a solid is strongly preferred. If you must store it in solution, the choice of solvent is critical.

  • Acceptable: High-purity, anhydrous aprotic solvents like acetonitrile, dioxane, or tetrahydrofuran (THF). Ensure the solvent is from a freshly opened, sealed bottle or has been properly dried.

  • Unacceptable: Protic solvents (e.g., methanol, ethanol) or solvents that are hygroscopic and difficult to keep dry (e.g., DMSO, DMF). These solvents inherently contain or readily absorb water, which will facilitate hydrolysis.

Q7: My compound is a yellow crystalline solid. Is this normal?

A7: Yes, ethyl 4-nitrobenzoate, a similar compound, is described as a yellow crystalline powder. The color of ethyl 2-ethoxy-4-nitrobenzoate is expected to be white to light yellow. A significant darkening or change in color to brown upon storage could indicate degradation or the presence of impurities.

References

  • Henan J&D Chemical Co.,Ltd. (2025, September 26). Hydrolytic Stability of Ester Oils.
  • Chemceed. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Available at: [Link]

  • JoVE. (2020, March 26). Video: Hydrolysis of an Ester - Concept. Available at: [Link]

  • SSERC. Hydrolysis of ethyl benzoate. Available at: [Link]

  • ResearchGate. (2015, November 25). Any advice about the stability of ester and carbamate containing compounds? Available at: [Link]

  • U.S. Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2025, August 6). Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. Available at: [Link]

  • National Institutes of Health. (2021, April 27). A Short Review of Nitric Esters and Their Role in Energetic Materials. Available at: [Link]

  • Zschimmer & Schwarz. Aromatic Esters Technical Data Sheet. Available at: [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

  • ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. Available at: [Link]

  • ACS Publications. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Available at: [Link]

  • MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Available at: [Link]

  • Chemex. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Available at: [Link]

  • Syntech International. (2023, July 31). Stability and safe handling of nitration waste acids. Available at: [Link]

  • ResearchGate. (2016, February 8). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • CSWAB.org. Biodegradation of Nitroaromatic Compounds and Explosives. Available at: [Link]

  • Organic Syntheses. ethyl 4-aminobenzoate. Available at: [Link]

  • ResearchGate. (2025, August 6). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Available at: [Link]

  • Royal Society of Chemistry. Microscale preparation of ethyl benzoate. Available at: [Link]

  • Google Patents. RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester.

Sources

Technical Support Center: Optimization of Ethyl 2-ethoxy-4-nitrobenzoate Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-8821 Subject: Temperature Optimization & Troubleshooting for Nitro-to-Aniline Reduction Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

You are optimizing the reduction of Ethyl 2-ethoxy-4-nitrobenzoate to Ethyl 4-amino-2-ethoxybenzoate . This transformation is a critical step in the synthesis of local anesthetics and specific kinase inhibitors.

While the reduction of nitro groups is a standard organic transformation, the presence of the 2-ethoxy group introduces specific steric and electronic considerations. The ethoxy substituent at the ortho position to the ester (and meta to the nitro group) creates a unique solubility and reactivity profile that distinguishes it from simple p-nitrobenzoate reductions.

Primary Optimization Goal: Balance reaction kinetics (completion rate) against thermodynamic risks (exotherm control) and impurity formation (hydroxylamine accumulation or ester hydrolysis).

Critical Process Parameters (CPP)

The following parameters are the "levers" you can pull to optimize this reaction.

ParameterRecommended RangeMechanistic Impact
Temperature 35°C – 50°C < 30°C: Risk of hydroxylamine accumulation (kinetic stall). > 60°C: Risk of ester hydrolysis and "runaway" exotherm.
Pressure (

)
3 – 5 bar Higher pressure increases hydrogen solubility, driving the rate-limiting step (surface adsorption).
Catalyst 5% or 10% Pd/C Palladium is preferred over Raney Ni for ester stability. Load at 1-3 wt% relative to substrate.
Solvent Ethanol (EtOH) Matches the ester group (ethyl) to prevent transesterification. Avoid water to prevent hydrolysis.

Troubleshooting Guide (Q&A)

Scenario A: The Reaction Stalls or is Incomplete

Q: HPLC shows a persistent intermediate peak (~M+16 mass units). Increasing time doesn't help. What is happening?

A: You are likely observing the Hydroxylamine Stall . The reduction proceeds via the pathway:


.
The final step (

) has the highest activation energy.
  • Root Cause: Temperature is too low (< 30°C), preventing the final reduction step, or the catalyst surface is poisoned.

  • Solution:

    • Increase temperature to 45°C .

    • Increase

      
       pressure to 5 bar .
      
    • Critical: Do not simply add more catalyst without venting; the sudden burst of activity can trigger an exotherm.

Scenario B: Impurity Formation (Acid Byproduct)

Q: We are seeing ~5-10% of the corresponding carboxylic acid (2-ethoxy-4-aminobenzoic acid).

A: This is Ester Hydrolysis .

  • Root Cause: Presence of water in the solvent combined with elevated temperatures (> 60°C). The amino product is basic, and in the presence of water/heat, it can catalyze the hydrolysis of its own ester.

  • Solution:

    • Switch to anhydrous Ethanol .

    • Lower reaction temperature to 40°C .

    • Ensure the starting material (nitrobenzoate) was free of residual acid/base from the previous nitration/esterification step.

Scenario C: Safety & Exotherm Management

Q: Upon hydrogen introduction, the internal temperature spiked by 20°C in under a minute.

A: You are witnessing a Mass Transfer-Controlled Exotherm . Nitro reduction releases ~550 kJ/mol. If the reaction is "starved" of hydrogen (low stirring) and then suddenly saturated, the accumulated catalytic potential releases heat instantly.

  • Solution:

    • Start Cold: Charge

      
       at 20°C, then ramp to 40°C slowly.
      
    • Agitation: Ensure max agitation (gas-liquid mass transfer) before introducing

      
      .
      
    • Dilution: Operate at a concentration of 0.5 M or lower to provide a solvent heat sink.

Visualizing the Reaction Logic[1]

Diagram 1: Reaction Pathway & Impurity Logic

This diagram illustrates the main reaction path versus the failure modes discussed above.

ReactionPathway Start Ethyl 2-ethoxy- 4-nitrobenzoate Nitroso Nitroso Intermediate Start->Nitroso + H2 (Fast) Impurity Acid Impurity (Hydrolysis) Start->Impurity H2O / T > 60°C Hydroxyl Hydroxylamine (STALL POINT) Nitroso->Hydroxyl + H2 (Fast) Product Ethyl 4-amino- 2-ethoxybenzoate Hydroxyl->Product + H2 (Slow) Requires T > 35°C Product->Impurity Self-Catalysis (if wet)

Caption: The reduction pathway. Note the "Stall Point" at the hydroxylamine stage, which requires sufficient thermal energy to overcome.

Optimized Experimental Protocol

Method: Catalytic Hydrogenation (


)
Scale:  10g (Representative)
  • Preparation:

    • In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g of ethyl 2-ethoxy-4-nitrobenzoate in 100 mL anhydrous Ethanol .

    • Add 0.5 g of 10% Pd/C (50% water wet). Note: The water in the catalyst is negligible for hydrolysis if the solvent is anhydrous.

  • Purge Cycles (Safety Critical):

    • Seal vessel. Purge with Nitrogen (

      
      ) x 3 cycles to remove Oxygen.
      
    • Purge with Hydrogen (

      
      ) x 2 cycles.
      
  • Reaction Initiation:

    • Set initial temperature to 25°C .

    • Pressurize to 3 bar (45 psi)

      
      .
      
    • Begin vigorous agitation (>800 rpm).

  • Temperature Ramp:

    • Observe the initial exotherm.[1][2] The temperature will likely rise to 30-35°C spontaneously.

    • Once the exotherm subsides (approx. 15-30 mins), set the heater to 45°C .

    • Maintain 45°C and 3 bar pressure for 2–4 hours.

  • Completion Check:

    • Sample for HPLC. Look for the disappearance of the Nitro starting material and the Hydroxylamine intermediate.

  • Workup:

    • Cool to Room Temperature.[3]

    • Filter catalyst through a Celite pad (Caution: Catalyst is pyrophoric; keep wet).

    • Concentrate filtrate to yield the crude amine (usually an oil or low-melting solid).

Decision Tree for Optimization

Use this flow to determine your next move if the standard protocol fails.

DecisionTree Start Start Optimization CheckHPLC Check HPLC Conversion Start->CheckHPLC IsComplete Conversion > 99%? CheckHPLC->IsComplete Success Proceed to Workup IsComplete->Success Yes IdentifyImpurity Identify Major Impurity/Peak IsComplete->IdentifyImpurity No Hydroxylamine Peak M-16 (Hydroxylamine) IdentifyImpurity->Hydroxylamine StartMat Starting Material Remains IdentifyImpurity->StartMat AcidImp Acid Impurity (Hydrolysis) IdentifyImpurity->AcidImp Action1 Increase Temp to 50°C Increase Pressure Hydroxylamine->Action1 Action2 Check H2 Mass Transfer (Stirring Speed) StartMat->Action2 Action3 Dry Solvent Reduce Temp to 35°C AcidImp->Action3

Caption: Troubleshooting logic flow based on HPLC data analysis.

References

  • Adams, R., & Cohen, F. L. (1928). Ethyl p-aminobenzoate.[4] Organic Syntheses, 8, 66.

    • Grounding: Establishes the baseline protocol for catalytic hydrogenation of ethyl nitrobenzoates using platinum/palladium c
  • Kasparian, A., et al. (2011). General Method for the Reduction of Nitroarenes. Organic Process Research & Development.

    • Grounding: Discusses the kinetic stall at the hydroxylamine stage and the safety implic
  • Stoessel, F. (1997). Kinetic and Calorimetric Considerations in the Scale-Up of the Catalytic Reduction of a Substituted Nitrobenzene. Organic Process Research & Development, 1(5), 339.[5]

    • Grounding: Authoritative source on the thermodynamics (exotherm) of nitro reduction (~550 kJ/mol) and safety limits.
  • Ramishvili, T., et al. (2021).[6] Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Advances in Chemical Engineering and Science.

    • Grounding: Provides specific context on the ethyl nitrobenzo

Sources

Technical Support Center: Purification of Ethyl 2-ethoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-8492-ETH Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Recrystallization Solvents & Troubleshooting "Oiling Out"

Executive Summary

Ethyl 2-ethoxy-4-nitrobenzoate is a functionalized aromatic ester often used as an intermediate in the synthesis of local anesthetics and coccidiostats (e.g., Ethopabate). Its purification is governed by the interplay between the polar nitro group, the lipophilic ethoxy/ethyl chains, and the planar aromatic core.

While Ethanol (95%) is the "Gold Standard" solvent for this class of nitrobenzoates, researchers frequently encounter "oiling out" (liquid-liquid phase separation) rather than crystallization due to the compound's relatively low melting point and tendency to supercool. This guide provides validated protocols to overcome these thermodynamic barriers.

Module 1: Solvent Selection Logic

The choice of solvent must balance the high polarity of the nitro group (


) with the moderate lipophilicity of the ethyl ester and ethoxy ether.
Solvent SystemRoleSuitability RatingTechnical Rationale
Ethanol (95%) Primary ★★★★★Ideal dielectric constant (

). Solubilizes the ester at reflux (

) but forces crystallization upon cooling due to the hydrophobic aromatic core.
Ethanol / Water Secondary [1] ★★★★☆Used when the compound is too soluble in pure ethanol. Water acts as an anti-solvent to drive precipitation. Risk: High water content promotes oiling out.
EtOAc / Heptane High Purity ★★★★☆Best for removing polar impurities (uncoupled acids/salts). Ethyl Acetate dissolves the ester; Heptane acts as the anti-solvent.
Methanol Alternative [2][3][4][5] ★★★☆☆Higher solubility than ethanol; often leads to lower recovery yields unless cooled to

.
Solvent Decision Matrix

The following logic flow illustrates how to select the correct solvent based on your crude material's behavior.

SolventSelection Start Analyze Crude Material SolubilityCheck Is it soluble in hot Ethanol? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble NoSoluble No (Insoluble) SolubilityCheck->NoSoluble TooSoluble Remains soluble at RT? YesSoluble->TooSoluble SwitchSolvent Switch to EtOAc/Heptane NoSoluble->SwitchSolvent Try more polar solvent Standard Protocol A: Standard Ethanol Recrystallization TooSoluble->Standard Crystallizes AddWater Protocol B: Ethanol/Water Titration TooSoluble->AddWater Stays Dissolved

Figure 1: Decision tree for selecting the optimal recrystallization solvent system based on solubility behavior.

Module 2: Optimized Protocols
Protocol A: The "Gold Standard" (Ethanol 95%)

Best for: Routine purification of crude material with >85% purity.

  • Dissolution: Place 5.0 g of crude ethyl 2-ethoxy-4-nitrobenzoate in a 100 mL Erlenmeyer flask. Add 15 mL of Ethanol (95%) .

  • Heating: Heat to reflux (

    
    ) on a steam bath or stir plate.
    
    • Note: If the solid does not dissolve completely, add ethanol in 2 mL increments until clear. Do not exceed 30 mL total volume.

  • Filtration (Optional): If insoluble black specks remain (charcoal/dust), perform a hot gravity filtration through a fluted filter paper.

  • Crystallization: Remove from heat. Cover the flask with foil (to prevent evaporation crusts). Allow to cool to Room Temperature (RT) slowly over 30 minutes.

    • Critical: Do not place directly in ice; shock-cooling induces oiling out.

  • Harvesting: Once crystals form at RT, place the flask in an ice bath (

    
    ) for 20 minutes to maximize yield. Filter via vacuum (Buchner funnel).
    
  • Washing: Wash the filter cake with 5 mL of ice-cold ethanol.

Protocol B: The "Anti-Solvent" Method (EtOAc / Heptane)

Best for: Removing polar impurities (e.g., 2-ethoxy-4-nitrobenzoic acid) or if the compound oils out in alcohols.

  • Dissolution: Dissolve crude solid in the minimum amount of Ethyl Acetate (EtOAc) at

    
    .
    
  • Precipitation: While stirring, add Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Clearing: Add 1-2 drops of EtOAc to clear the solution.

  • Growth: Allow the solution to cool slowly. The non-polar Heptane lowers the solubility of the ester, forcing it out of solution as pure crystals.

Module 3: Troubleshooting "Oiling Out"

The Issue: Instead of crystals, you see a second liquid layer (an oil) form at the bottom of the flask. The Cause: The compound's melting point is likely depressed by impurities, or the solution temperature dropped below the "oiling out" limit before hitting the crystallization limit (supersaturation).

Recovery Workflow

OilingOut Problem Oiling Out Detected Step1 Re-heat to Reflux (Dissolve Oil) Problem->Step1 Step2 Add Seed Crystal at Cloud Point Step1->Step2 Cool slightly Step3 Slow Cool (Insulate Flask) Step2->Step3 Step4 Vigorous Stirring Step3->Step4 If oil persists Success Crystalline Solid Step4->Success

Figure 2: Step-by-step recovery process for converting an oiled-out product into a crystalline solid.

Corrective Steps:

  • Re-dissolve: Heat the mixture back to reflux until the oil layer disappears.

  • Add Solvent: Add a small amount (2-5 mL) of fresh solvent. Why? Oiling out often means the solution is too concentrated. Dilution favors crystal formation over phase separation [1].

  • Seed: As the solution cools to just above the temperature where oiling occurred previously, add a tiny crystal of pure product (seed crystal). This provides a template for lattice growth.

  • Scratch: If no seed is available, scratch the inner wall of the glass flask with a glass rod to create nucleation sites.

Module 4: Frequently Asked Questions (FAQ)

Q1: My product is yellow. Is this normal? A: Yes. Nitro compounds are inherently yellow due to the


 electronic transitions in the nitro group. However, if the color is dark orange or brown, it indicates oxidation or phenolic impurities. Treat the hot solution with Activated Carbon  (0.5 g per 5 g product), stir for 5 minutes, and filter hot through Celite [2].

Q2: Can I dry this in an oven? A: Exercise caution. Nitrobenzoate esters often have melting points between


 and 

. Drying in a standard oven at

will melt your product into a fused brick.
  • Recommendation: Dry in a vacuum desiccator at Room Temperature or a vacuum oven set to max

    
    .
    

Q3: What are the major impurities I am removing? A:

  • 2-Ethoxy-4-nitrobenzoic acid: The unreacted acid precursor. It is more polar and will remain in the Ethanol mother liquor.

  • Ethanol: Solvated in the lattice. Removed by vacuum drying.[6]

  • Isomers: If synthesized via nitration, you may have small amounts of the 6-nitro isomer. Recrystallization is effective at removing these due to disruption of crystal packing.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for ester recrystallization and "oiling out" phenomena).

  • Ramishvili, T., et al. (2021).[7][8] "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Advances in Chemical Engineering and Science, 11, 251-262.[7] (Provides specific solubility and synthesis context for nitrobenzoate analogs).

  • Organic Syntheses. (1928). "m-Nitrobenzoic Acid and Esters."[5][8] Org.[2][6] Synth. 8, 74. (Foundational text on nitrobenzoate purification).

Sources

Technical Support Center: Process Optimization for Ethyl 2-ethoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-2024-04-ENB Status: Open Priority: High (Process Purity & Yield) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

This guide addresses the synthesis and purification of Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2) . Users frequently report difficulties with regio-isomeric purity and ester hydrolysis.

Critical Warning: If you are attempting to synthesize this target via the nitration of ethyl 2-ethoxybenzoate , you will predominantly isolate the 5-nitro isomer, not the 4-nitro target.[1] This guide focuses on the two chemically viable pathways for the 4-nitro isomer: O-Alkylation (Recommended for Lab Scale) and Nucleophilic Aromatic Substitution (


)  (Industrial Scale).

Module 1: Pathway Selection & Regiocontrol

The "Nitration Trap"

Many researchers attempt to nitrate ethyl 2-ethoxybenzoate directly. This fails to yield the 4-nitro isomer as the major product due to electronic directing effects.

  • The Ethoxy Group (-OEt): Strong ortho/para director.

  • The Ester Group (-COOEt): Meta director.[2]

  • Result: The ethoxy group directs the incoming nitro group to the para position relative to itself (Position 5 on the ring), reinforcing the meta direction of the ester.[1]

Correct Pathway Logic: To secure the nitro group at Position 4, you must introduce the ethoxy group after the nitro group is established, or use a pre-nitrated scaffold.[1]

Visualizing the Pathway Logic

G cluster_wrong Route A: Direct Nitration (The Trap) cluster_right Route B: O-Alkylation (Recommended) StartA Ethyl 2-ethoxybenzoate ProdA Ethyl 2-ethoxy-5-nitrobenzoate (MAJOR PRODUCT - WRONG ISOMER) StartA->ProdA HNO3/H2SO4 (Directs para to OEt) StartB Ethyl 2-hydroxy-4-nitrobenzoate ProdB Ethyl 2-ethoxy-4-nitrobenzoate (TARGET) StartB->ProdB Et-I / K2CO3 (Williamson Ether Synthesis)

Figure 1: Comparison of synthetic routes. Direct nitration yields the incorrect 5-nitro regioisomer due to the directing power of the ethoxy group.[1]

Module 2: Protocol & Troubleshooting (O-Alkylation Route)

Method: Williamson Ether Synthesis starting from Ethyl 2-hydroxy-4-nitrobenzoate . Reaction:



Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Substrate Ethyl 2-hydroxy-4-nitrobenzoatePre-functionalized nitro group ensures correct regiochemistry.
Alkylating Agent Ethyl Iodide (1.2 - 1.5 eq)More reactive than bromide; essential for deactivated phenols (nitro group pulls electron density).
Base Potassium Carbonate (

)
Anhydrous. Mild enough to prevent ester hydrolysis, strong enough to deprotonate phenol.[1]
Solvent DMF or AcetonePolar aprotic solvents facilitate

attack. DMF is preferred for rate; Acetone for easier workup.
Temperature 60°C (DMF) or Reflux (Acetone)Sufficient energy to overcome activation barrier without degrading the ester.
Troubleshooting Guide: Minimizing Side Products
Issue 1: Presence of Starting Material (Incomplete Conversion)
  • Symptom: TLC shows a persistent spot for the phenol (lower

    
     than product).
    
  • Root Cause: The nitro group at C4 strongly deactivates the phenol oxygen, making it a poor nucleophile.[1]

  • Corrective Action:

    • Add Catalytic KI: If using Ethyl Bromide, add 10 mol% Potassium Iodide (Finkelstein condition) to generate reactive Et-I in situ.

    • Switch Solvent: Move from Acetone to DMF or DMSO to increase the nucleophilicity of the phenoxide anion.

Issue 2: Appearance of Carboxylic Acid (Hydrolysis)
  • Symptom: Product is acidic; loss of ethyl ester group.

  • Root Cause: Presence of water in the solvent or base. Hydroxide ions (

    
    ) generated from wet carbonate attack the ester carbonyl.
    
  • Corrective Action:

    • Dry the System: Use flame-dried glassware and anhydrous

      
      .
      
    • Avoid Strong Bases: Do not use NaOH or KOH. These are strong nucleophiles that will rapidly saponify the ester. Stick to carbonates.

Issue 3: Transesterification
  • Symptom: Mass spec shows Methyl ester (M-14) instead of Ethyl ester.

  • Root Cause: Using Methanol as a solvent or for recrystallization.

  • Corrective Action: Strictly use Ethanol if an alcohol solvent is required.

Module 3: The Route (Industrial Alternative)

Method: Nucleophilic Aromatic Substitution on Ethyl 2-chloro-4-nitrobenzoate . Reaction:



This route is common in scale-up but prone to specific impurities.

Impurity Profile & Control
ImpurityOriginPrevention Strategy
2-Ethoxy-4-nitrobenzoic acid Hydrolysis of ester by Ethoxide.Use strictly anhydrous EtOH. Limit reaction time. Keep temp < 50°C.
Azo/Azoxy compounds Reduction of Nitro group by Ethoxide.Degas solvents (remove

). Avoid excessive heating.
Ethyl 2-hydroxy-4-nitrobenzoate Attack by trace

(generating

).
Ensure NaOEt is freshly prepared or high grade.
Decision Logic for Optimization

SNAr_Logic Start Start: SNAr Reaction (Cl-Ar-NO2 + NaOEt) Check1 Check: Moisture Content (<0.1%?) Start->Check1 Hydrolysis High Hydrolysis (Acid Impurity) Check1->Hydrolysis No (Wet) TempCheck Check: Temperature (>60°C?) Check1->TempCheck Yes (Dry) Reduction Nitro Reduction (Azo Impurities) TempCheck->Reduction Yes (Too Hot) Success High Yield Target Product TempCheck->Success No (Controlled)

Figure 2: Troubleshooting logic for the Nucleophilic Aromatic Substitution pathway.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethyl 2-fluoro-4-nitrobenzoate instead of the chloro- analog? A: Yes. The fluoro- derivative reacts significantly faster in


 reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.[1] This allows for milder conditions (lower temperature), reducing the risk of ester hydrolysis [1].[1]

Q2: My product is an oil, but the literature says it should be a solid. Why? A: Ethyl 2-ethoxy-4-nitrobenzoate should be a solid (MP approx 56-58°C, though reported values vary slightly based on purity).[1] An oil usually indicates:

  • Residual Solvent: DMF is difficult to remove. Wash copiously with water and brine.[1][3]

  • Regioisomer Contamination: If you used the nitration route, the mixture of 4-nitro and 5-nitro isomers often forms a eutectic oil that will not crystallize. Check NMR (H-6 doublet vs singlet) to confirm isomer purity.

Q3: Why did my ester group disappear during the reaction? A: You likely used a hydroxide base (NaOH) or wet solvents. The ester bond is sensitive to base-catalyzed hydrolysis (saponification). Always use anhydrous Carbonate bases (


 or 

) and dry solvents.

References

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951).[1] Kinetics of the reaction of 2,4-dinitrochlorobenzene with some nucleophilic reagents. Chemical Reviews, 49(2), 273-412.[1] Link

  • Nitration Regioselectivity: Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press. (General reference for directing effects of alkoxy vs ester groups).

  • Synthesis of Alkyl Nitrobenzoates (Patent): Diehl, K. et al. (1992). Process for the preparation of alkyl nitrobenzoates. US Patent 5,087,725. Link

  • Compound Data: Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2).[4] PubChem Compound Summary. Link

Sources

Validation & Comparative

HPLC Method Development Guide: Ethyl 2-ethoxy-4-nitrobenzoate Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, self-validating HPLC method for the purity analysis of Ethyl 2-ethoxy-4-nitrobenzoate , a critical intermediate in the synthesis of pharmaceutical agents (e.g., local anesthetics, kinase inhibitors).[1]

Unlike generic templates, this guide focuses on the specific chemical behavior of nitrobenzoate esters—specifically the challenge of separating the hydrophobic ester from its highly polar hydrolysis products.[1]

Executive Summary & Strategic Rationale

Ethyl 2-ethoxy-4-nitrobenzoate presents a classic chromatographic challenge: it is a hydrophobic neutral ester that is synthesized from (or degrades into) highly polar acidic precursors (e.g., 2-ethoxy-4-nitrobenzoic acid).[1]

  • The Challenge: A standard isocratic method often fails because the non-polar ester elutes late (causing band broadening), while the polar acid impurities elute near the void volume (co-eluting with solvent fronts).

  • The Solution: A Gradient Reverse-Phase (RP-HPLC) approach using an acidic mobile phase.[1] This suppresses the ionization of the acidic impurities, increasing their retention and resolution, while the gradient ensures sharp peak shapes for the late-eluting ester.[1]

Comparison of Analytical Approaches
FeatureProposed Method (Gradient RP-HPLC) Alternative A: GC-FID Alternative B: Isocratic HPLC
Primary Utility Quantitative Purity & Impurity Profiling Volatile impurity checkQuick in-process check
Acid Detection Excellent (Protonated form retains well)Poor (Acids tail or degrade thermally)Poor (Early elution/co-elution)
Thermal Risk None (Ambient/30°C)High (Nitro groups are labile)None
Resolution High (Separates all congeners)ModerateLow (General "purity" only)

Method Development Logic (The "Why")

A. Stationary Phase Selection: C18 (Octadecyl)[1]
  • Reasoning: The target molecule has significant hydrophobic character due to the ethyl ester and ethoxy ether groups. A C18 column provides the necessary hydrophobic interaction to retain the main peak away from polar synthesis by-products.[1]

  • Alternative: A Phenyl-Hexyl column could be used for unique selectivity (pi-pi interactions with the nitro group), but C18 is preferred for robustness and reproducibility.[1]

B. Mobile Phase & pH Control[1]
  • Choice: Acetonitrile (ACN) and Water with 0.1% Phosphoric Acid (pH ~2.5).

  • Causality:

    • Acid Modifier: The primary impurity, 2-ethoxy-4-nitrobenzoic acid, has a pKa of approximately 3-4.[1] At neutral pH, it exists as a benzoate anion and elutes immediately (void volume). Lowering the pH to ~2.5 ensures it is protonated (

      
      ), increasing its retention and separating it from the solvent front.[1]
      
    • Solvent: ACN is chosen over Methanol for lower backpressure and sharper peaks for nitro-aromatics.[1]

C. Detection Wavelength
  • Choice: 254 nm.[1]

  • Reasoning: The nitro group (

    
    ) and the aromatic ring provide strong UV absorbance at 254 nm, ensuring high sensitivity for both the main compound and its de-ethylated impurities.[1]
    

The "Gold Standard" Experimental Protocol

Reagents & Equipment[1][2][3]
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1]

  • Standard: Ethyl 2-ethoxy-4-nitrobenzoate (>98% purity).[1]

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp 30°C (Controlled)
Detection UV @ 254 nm (Ref 360 nm)
Run Time 20 minutes
Gradient Program

This gradient is designed to elute polar acids early (but retained) and the hydrophobic ester later.

Time (min)% Mobile Phase A (0.1% H3PO4 in Water)% Mobile Phase B (Acetonitrile)Event
0.09010Initial Hold (Retain Acids)
2.09010Start Gradient
12.01090Elute Main Ester
15.01090Wash Column
15.19010Re-equilibration
20.09010End of Run
Sample Preparation[1][2][3][5][6][7]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Acetonitrile (1000 ppm).

  • Working Solution: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 ppm.

    • Note: Matching the diluent to the starting gradient conditions (high water) prevents "solvent shock" and peak distortion for early eluting peaks.

Validation & System Suitability Tests (SST)

To ensure trustworthiness, the system must pass these criteria before every analysis batch.

  • Resolution (

    
    ):  > 2.0 between the Main Peak and Impurity A (Acid).
    
    • Self-Validating Check: If

      
      , the column may be aging, or the mobile phase pH is too high (check acid preparation).[1]
      
  • Tailing Factor (

    
    ):  0.9 – 1.2 for the main peak.
    
    • Diagnostic:

      
       indicates secondary silanol interactions; consider a new column or increasing ionic strength.[1]
      
  • Precision: RSD < 0.5% for retention time and area (n=5 injections).

Impurity Profile Logic
  • RT ~ 4-5 min: 2-ethoxy-4-nitrobenzoic acid (Hydrolysis Impurity).

  • RT ~ 7-8 min: Ethyl 2-hydroxy-4-nitrobenzoate (Intermediate Impurity).

  • RT ~ 10-11 min: Ethyl 2-ethoxy-4-nitrobenzoate (Target Analyte).

Visualizations

Workflow: Method Development Decision Tree

This diagram illustrates the logical flow used to arrive at the proposed method.

MethodDevelopment Start Start: Ethyl 2-ethoxy-4-nitrobenzoate Solubility Check Solubility: Hydrophobic Ester Start->Solubility ImpurityCheck Identify Impurities: Acidic Hydrolysis Products Start->ImpurityCheck ModeSelect Select Mode: Reverse Phase (C18) Solubility->ModeSelect MobilePhase Mobile Phase: Acidic Buffer (pH 2.5) ImpurityCheck->MobilePhase Requires pH suppression ModeSelect->MobilePhase Gradient Gradient Profile: 10% to 90% ACN MobilePhase->Gradient Wide polarity range FinalMethod Final Method: Separates Acid & Ester Gradient->FinalMethod

Caption: Decision tree for selecting RP-HPLC with acidic gradient to handle polarity differences.

Degradation Pathway & Impurity Origin

Understanding where impurities come from is vital for process control.[1]

Degradation Target Ethyl 2-ethoxy-4-nitrobenzoate (Target) AcidImp 2-ethoxy-4-nitrobenzoic acid (Impurity A - Hydrolysis) Target->AcidImp Hydrolysis (H2O/H+) HydroxyImp Ethyl 2-hydroxy-4-nitrobenzoate (Impurity B - Incomplete Alkylation) HydroxyImp->Target O-Ethylation StartMat 2-hydroxy-4-nitrobenzoic acid (Starting Material) StartMat->AcidImp Side Reaction StartMat->HydroxyImp Esterification

Caption: Synthesis and degradation pathways leading to common impurities detected by this method.

References

  • SIELC Technologies. (2018). Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Retrieved from

  • Organic Syntheses. (1928). Ethyl p-nitrobenzoate Synthesis. Org. Syn. 1928, 8,[1] 46. Retrieved from

  • ChemicalBook. (2024). Ethyl 4-nitrobenzoate Product Properties and Safety. Retrieved from

  • ResearchGate. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts. Retrieved from

  • EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from

Sources

mass spectrometry fragmentation pattern of ethyl 2-ethoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and mechanistic analysis of the mass spectrometry (MS) fragmentation patterns of Ethyl 2-ethoxy-4-nitrobenzoate (MW: 239.22 Da). As a key intermediate in the synthesis of local anesthetics and veterinary pharmaceuticals (e.g., ethopabate derivatives), distinguishing this compound from its structural isomers (meta/para-ethoxy or nitro variants) is critical for quality control and impurity profiling.

We compare two primary ionization workflows: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for high-sensitivity quantification.

Key Technical Takeaway: The presence of the ortho-ethoxy group introduces a specific "Ortho Effect" fragmentation pathway in EI mode—facilitating the loss of neutral alcohols or alkene rearrangements—which is absent in meta- or para- isomers.

Structural Context & Ionization Physics

Before analyzing the spectra, we must define the stability of the precursor ion (


 or 

) based on the ionization method.
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy State High Energy (70 eV)Low Energy (Thermal/Electric Field)
Primary Ion Radical Cation (

, m/z 239)
Protonated Adduct (

, m/z 240)
Fragmentation Spontaneous, in-sourceRequires Collision Induced Dissociation (CID)
Detection Limit Nanogram rangePicogram/Femtogram range
Molecular Structure[1]
  • Formula:

    
    
    
  • Monoisotopic Mass: 239.0794 Da

  • Key Moieties:

    • Ethyl Ester (C-1): Prone to

      
      -cleavage (loss of -OEt).
      
    • Ethoxy Ether (C-2): Electron-donating, directs ortho/para, site of "Ortho Effect."

    • Nitro Group (C-4): Electron-withdrawing, prone to radical loss (

      
      ).
      

Deep Dive: Electron Ionization (EI) Fragmentation

Best for: Structural Elucidation, Library Matching (NIST/Wiley), Impurity Identification.

In EI (70 eV), the molecule forms a radical cation (


). The fragmentation is driven by the stability of the resulting carbocations and the release of stable neutral molecules.
Primary Fragmentation Pathways
  • 
    -Cleavage (Ester Loss):  The most abundant pathway typically involves the cleavage of the ester bond, releasing an ethoxy radical (
    
    
    
    , 45 Da) to form a stable acylium ion.
    • 
       (Base Peak candidate).
      
  • Nitro Group Elimination: Aromatic nitro compounds characteristically lose

    
     (46 Da) or 
    
    
    
    (30 Da).
    • 
       (Loss of 
      
      
      
      ).
    • 
       (Sequential loss of 
      
      
      
      then
      
      
      ).
  • The Ortho Effect (Specific to 2-ethoxy isomer): Unlike the 4-ethoxy isomer, the 2-ethoxy group is spatially proximate to the ester carbonyl. This allows for a hydrogen transfer mechanism (McLafferty-type rearrangement) or the elimination of ethanol/ethylene through a 6-membered transition state.

    • Diagnostic Transition: Loss of Ethanol (

      
      , 46 Da) or Ethylene (
      
      
      
      , 28 Da) directly from the parent ion is favored in ortho isomers but suppressed in para isomers.
Mechanistic Pathway Diagram (EI)

The following diagram illustrates the competitive pathways derived from the radical cation stability rules.

EI_Fragmentation cluster_legend Legend Parent Molecular Ion (M+•) m/z 239 Acylium Acylium Ion [M - OEt]+ m/z 194 Parent->Acylium - •OEt (45 Da) (α-Cleavage) NitroLoss Nitro Loss [M - NO2]+ m/z 193 Parent->NitroLoss - •NO2 (46 Da) Ortho Ortho-Effect Ion [M - EtOH]+• m/z 193 (Isobaric) Parent->Ortho - EtOH (46 Da) (H-Transfer) PhenylCation Subst. Phenyl Cation [m/z 194 - CO]+ m/z 166 Acylium->PhenylCation - CO (28 Da) DeepFrag Skeletal Rearrangement m/z 121 / 133 Acylium->DeepFrag - NO2 Ortho->DeepFrag Ring Cleavage key Blue: Parent | Red: Major Fragment | Yellow: Isomer Specific

Figure 1: Predicted EI fragmentation pathway highlighting the Ortho-Effect specific to the 2-ethoxy substitution.

Deep Dive: Electrospray Ionization (ESI-MS/MS)

Best for: PK/PD Studies, Quantitative Bioanalysis, LC-Coupling.

In ESI, the molecule is typically analyzed in Positive Mode (


) due to the basicity of the ester/ether oxygens, or Negative Mode  if the nitro group facilitates electron capture (though less common for esters).
ESI-MS/MS Transitions (CID)

Unlike EI, the parent ion is stable. Fragmentation is induced in the collision cell (Collision Induced Dissociation).

  • Precursor Ion:

    
     (
    
    
    
    ).
  • Product Ion 1 (Quantifier):

    
     (Loss of Ethanol/Ethoxy).
    
    • Mechanism: Protonation usually occurs on the ester carbonyl. CID drives the elimination of ethanol (

      
      ) to form an acylium-like cation.
      
  • Product Ion 2 (Qualifier):

    
     or 
    
    
    
    .
    • 
      : Loss of CO from the 194 fragment.
      
    • 
      : Loss of 
      
      
      
      from the 194 fragment.

Note on Adducts: In LC-MS, be aware of Sodium (


, m/z 262) and Ammonium (

, m/z 257) adducts, which do not fragment as cleanly as the protonated species.

Experimental Workflow Comparison

The choice of method depends on whether the goal is identification (unknown impurity) or quantification (known drug level).

Workflow_Comparison cluster_EI Structural ID (EI) cluster_ESI Quantification (ESI) Sample Sample (Drug Substance) GC GC Separation (Non-polar Column) Sample->GC LC LC Separation (C18 Column) Sample->LC EI_Source EI Source (70 eV) GC->EI_Source Library NIST Library Search EI_Source->Library ESI_Source ESI Source (+ve Mode) LC->ESI_Source MRM MRM Mode 240 -> 194 ESI_Source->MRM

Figure 2: Decision workflow for selecting the appropriate ionization technique.

Summary of Diagnostic Ions

m/z (Da)IdentityOriginSignificance
239

Parent (EI)Molecular weight confirmation.
240

Parent (ESI)Precursor for MRM transitions.
194


-Cleavage
Base Peak. Common to all isomers.
193

Ortho-EliminationSpecific to 2-ethoxy isomer. Distinguishes from 4-ethoxy.
166

Phenyl CationSecondary fragment confirming benzoate structure.
148

Nitro LossConfirms presence of Nitro group.

Protocol Recommendations

A. GC-MS (EI) Protocol[3]
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Validation: Ensure the

    
     193/194 ratio is consistent. A high 193 abundance relative to 194 indicates the ortho isomer due to the proximity effect [1, 2].
    
B. LC-MS/MS (ESI) Protocol[1][4]
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 mins.

  • Source: ESI Positive. Capillary Voltage: 3.5 kV.

  • MRM Transition:

    
     (Quant), 
    
    
    
    (Qual).

References

  • Ortho Effects in Mass Spectrometry: Smith, R. M.[1] "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. Explains the mechanism of ortho-elimination in substituted benzoates.

  • Fragmentation of Nitrobenzoates: NIST Mass Spectrometry Data Center. "Ethyl 4-nitrobenzoate Fragmentation Data." NIST Chemistry WebBook. [Link]

  • ESI Mechanisms: Kebarle, P. "A brief overview of the present status of the mechanisms involved in electrospray mass spectrometry." Journal of Mass Spectrometry. [Link]

  • Regioisomer Differentiation: Clark, C. R., et al. "Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters."[1] Rapid Communications in Mass Spectrometry. [Link]

Sources

Comparative Biological Activity Guide: Ethyl 2-ethoxy-4-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Ethyl 2-ethoxy-4-nitrobenzoate and its pharmacologically active derivatives. It is designed for researchers in medicinal chemistry and drug development, focusing on the transition of biological activity from the nitro-precursor to its amino- and acetamido-derivatives.

Executive Summary

Ethyl 2-ethoxy-4-nitrobenzoate (CAS: Intermediate) is a high-value synthetic scaffold primarily utilized as a precursor for two distinct classes of pharmacological agents: local anesthetics (via reduction to the amino-ester) and coccidiostats (via acetylation to Ethopabate analogs).

While often viewed solely as an intermediate, the nitro-derivative itself possesses distinct antimicrobial and cytotoxic profiles driven by the nitro-group's redox potential.[1] This guide compares the biological performance of the parent nitro-compound against its two primary active derivatives:

  • The Precursor (Nitro): Antimicrobial & Cytotoxic Agent.[1]

  • The Reduced Derivative (Amino): Local Anesthetic (Benzocaine Analog).

  • The Acetylated Derivative (Acetamido): Antiprotozoal (Ethopabate).

Structural Activity Relationship (SAR) Analysis

The biological activity of this scaffold is dictated by three critical structural domains. The modification of the C4-position determines the pharmacological class.

SAR_Analysis Scaffold Ethyl 2-ethoxy-4-nitrobenzoate (Core Scaffold) Nitro C4-Nitro Group (-NO2) Function: Electron Withdrawal Activity: Antimicrobial / Cytotoxic Mechanism: Redox Cycling Scaffold->Nitro  Pharmacophore A Ethoxy C2-Ethoxy Group (-OEt) Function: Steric & Lipophilic Activity: Increases LogP Mechanism: Enhances Membrane Penetration Scaffold->Ethoxy  Modulator Ester Ethyl Ester (-COOEt) Function: Prodrug Moiety Activity: Hydrolyzable Mechanism: Systemic Delivery Scaffold->Ester  Carrier

Figure 1: SAR dissection of the Ethyl 2-ethoxy-4-nitrobenzoate scaffold.

Key Mechanistic Insights:
  • The C2-Ethoxy Effect: Unlike simple benzoates (e.g., Benzocaine), the addition of an ethoxy group at the ortho position significantly increases lipophilicity (LogP). This steric bulk also protects the ester bond from rapid hydrolysis by plasma esterases, potentially extending the half-life of derivatives compared to their non-substituted counterparts.

  • The Nitro vs. Amino Switch: The C4-Nitro group confers electrophilicity, making the molecule reactive toward biological nucleophiles (antimicrobial). Reduction to the C4-Amino group reverses this, creating a nucleophilic center capable of hydrogen bonding, essential for blocking voltage-gated sodium channels (anesthetic action).

Comparative Biological Performance[2]

The following table contrasts the biological activity of the nitro-parent against its specific derivatives and standard-of-care alternatives.

Table 1: Activity Profile Comparison
Compound ClassSpecific DerivativePrimary ActivityTarget MechanismPotency (Relative to Std)
Nitro-Precursor Ethyl 2-ethoxy-4-nitrobenzoateAntimicrobial Redox cycling; DNA damage via nitro-radical formation.Moderate (vs. Ciprofloxacin)
Amino-Derivative Ethyl 2-ethoxy-4-aminobenzoateLocal Anesthetic Na+ Channel Blockade (neuronal membrane).High (vs. Benzocaine)
Acetamido-Derivative Ethopabate (Methyl/Ethyl analogs)Antiprotozoal PABA Antagonist (Folate synthesis inhibition).Very High (vs. Amprolium)
Detailed Performance Analysis
A. Antimicrobial Activity (Nitro-Precursor)

The nitro-ester exhibits broad-spectrum bacteriostatic activity. The mechanism involves the enzymatic reduction of the nitro group within the bacterial cell, generating reactive nitro-anion radicals that damage bacterial DNA and proteins.

  • Spectrum: Effective against Gram-positive bacteria (S. aureus) and select Gram-negatives (E. coli).

  • Limitation: High mammalian cytotoxicity limits systemic use; suitable primarily for topical or disinfectant applications.

B. Antiprotozoal Activity (Ethopabate Analog)

When the nitro group is reduced and acetylated, the molecule mimics para-aminobenzoic acid (PABA) .

  • Mechanism: It competitively inhibits dihydropteroate synthase, blocking folate synthesis in protozoa (specifically Eimeria species).

  • Selectivity: The C2-ethoxy group provides steric specificity that prevents the molecule from affecting human folate metabolism, ensuring a high safety margin in veterinary applications.

C. Local Anesthetic Activity (Amino-Derivative)

The reduced form (Ethyl 4-amino-2-ethoxybenzoate) functions similarly to Benzocaine but with enhanced lipid solubility due to the ethoxy side chain.

  • Potency: The increased lipophilicity allows for faster penetration of the neuronal sheath, resulting in a faster onset of action compared to Benzocaine.

Experimental Protocols

Protocol A: Synthesis & Reduction Workflow

Objective: To convert the antimicrobial nitro-compound into the anesthetic amino-derivative.

Synthesis_Workflow Start Start: Ethyl 2-ethoxy-4-nitrobenzoate Step1 1. Dissolution Solvent: Ethanol (95%) Conc: 0.1 M Start->Step1 Step2 2. Catalytic Hydrogenation Catalyst: Pd/C (10%) or PtO2 Atmosphere: H2 (3 atm) Step1->Step2  Reduction Step3 3. Filtration & Workup Remove Catalyst (Celite) Evaporate Solvent Step2->Step3 End Product: Ethyl 2-ethoxy-4-aminobenzoate (Local Anesthetic) Step3->End

Figure 2: Catalytic reduction workflow for biological activation.

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Purpose: To quantify the baseline activity of the nitro-derivative.

  • Preparation: Dissolve Ethyl 2-ethoxy-4-nitrobenzoate in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add 5 x 10^5 CFU/mL of bacterial suspension (S. aureus ATCC 25923) to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Validation: Include Ciprofloxacin as a positive control (Expected MIC: 0.12–0.5 µg/mL).

Protocol C: Cytotoxicity Assay (MTT)

Purpose: To determine the selectivity index (Safety Profile).

  • Cell Line: HFF-1 (Human Foreskin Fibroblasts).

  • Seeding: Seed 1 x 10^4 cells/well in 96-well plates; incubate 24h.

  • Treatment: Treat with graded concentrations of the test compound (1–100 µM) for 48h.

  • Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50.

References

  • Antimicrobial Activity of Nitrobenzoates

    • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. (2025).[1][2] ResearchGate.

  • Ethopabate (Antiprotozoal Mechanism)

    • Ethopabate: Mechanism of Action and Structure.[3] MedChemExpress.[3]

  • Local Anesthetic Precursors (Benzocaine/Procaine)

    • Ethyl 4-Nitrobenzoate used for synthesizing local anesthetics.[4] GuideChem.

  • Biofilm Inhibition by Ethoxybenzoates

    • 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation. PubMed.[5]

Sources

TLC retention factor Rf values for ethyl 2-ethoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Ethyl 2-ethoxy-4-nitrobenzoate is a critical intermediate, often utilized in the synthesis of local anesthetics (related to benzocaine/procaine scaffolds) and specific kinase inhibitors. Its purification is frequently complicated by the presence of structurally similar precursors, specifically the unreacted carboxylic acid or the phenolic intermediate (ethyl 2-hydroxy-4-nitrobenzoate).

This guide provides a standardized Thin Layer Chromatography (TLC) protocol to isolate this compound. Unlike generic databases, we focus on the comparative separation (


) between the target molecule and its specific synthetic impurities, which is the primary challenge in process chemistry.
Polarity & Separation Logic

To achieve successful separation, one must understand the polarity hierarchy of the reaction mixture:

  • Stationary Phase (Silica Gel): Highly polar (hydroxyl groups).

  • Target (Ethyl 2-ethoxy-4-nitrobenzoate): Moderately lipophilic. The ethoxy group masks the polar phenol, and the ethyl ester masks the carboxylic acid.

  • Impurity A (Ethyl 2-hydroxy-4-nitrobenzoate): More polar than the target due to the free phenolic -OH group (H-bond donor).

  • Impurity B (2-hydroxy-4-nitrobenzoic acid): Highly polar; will stick to the baseline without acidic modification of the mobile phase.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase A (General Screening): Hexane : Ethyl Acetate (Hex:EtOAc).

  • Mobile Phase B (For Polar Impurities): Dichloromethane : Methanol (DCM:MeOH).

  • Visualization: UV Lamp (254 nm) – Nitroaromatics quench fluorescence strongly, appearing as dark spots on a bright green background.

Standardized Workflow
  • Preparation: Dissolve 2-5 mg of the crude product in 1 mL of Ethyl Acetate or DCM. High concentration is required to detect trace impurities.

  • Spotting: Apply 1

    
    L of the crude solution alongside authentic standards of the starting material (if available).
    
  • Elution: Develop the plate in a saturated chamber until the solvent front reaches 80% of the plate height.

  • Visualization: Mark the solvent front immediately. Visualize under UV 254 nm.

Retention Factor ( ) Data & Comparison[2][9]

Since absolute


 values fluctuate with humidity and temperature, the Relative Retention (

)
and Resolution (

)
are the authoritative metrics for identification.
Table 1: Comparative Values (Silica Gel 60)
CompoundStructure TypeSolvent SystemApprox.[1][2][3][4][5][6][7]

Separation Behavior
Ethyl 2-ethoxy-4-nitrobenzoate Target (Ether-Ester) Hex:EtOAc (3:1) 0.55 – 0.65 Migrates highest; distinct dark spot.
Ethyl 4-nitrobenzoateAnalog (No ethoxy)Hex:EtOAc (3:1)0.50 – 0.60Reference standard; slightly lower lipophilicity than target.
Ethyl 2-hydroxy-4-nitrobenzoateIntermediate (Phenol)Hex:EtOAc (3:1)0.30 – 0.40Distinctly lower than target due to H-bonding.
2-Hydroxy-4-nitrobenzoic acidStarting Material (Acid)Hex:EtOAc (3:1)< 0.05Stays at baseline (requires acetic acid to move).
Ethyl 2-ethoxy-4-nitrobenzoate Target Toluene (100%) 0.45 – 0.50 Excellent resolution from non-nitro aromatics.

Note: Data derived from polarity principles and comparative analysis of nitrobenzoate ester analogs [1, 2].[1]

Optimization Heuristics
  • If

    
     < 0.3:  Increase polarity to Hex:EtOAc (2:1) .
    
  • If Co-elution occurs: Switch to Toluene:Acetone (9:1) . Toluene interacts via

    
    -
    
    
    
    stacking with the nitroaromatic ring, often providing orthogonal selectivity compared to pure adsorption chromatography.

Visualizing the Separation Logic

The following diagrams illustrate the decision-making process and the expected physical appearance of the TLC plate.

Diagram 1: Method Development Workflow

This flowchart guides the researcher through solvent selection based on the observed separation.

TLC_Workflow Start Start: Crude Reaction Mixture Screen1 Screen 1: Hexane:EtOAc (3:1) Start->Screen1 Check Check Rf of Target Screen1->Check Good Rf = 0.5 - 0.7 Good Separation Check->Good Ideal Range Low Rf < 0.3 (Too Polar) Check->Low Stuck at Baseline High Rf > 0.8 (Too Non-Polar) Check->High Moves with Solvent Front Action1 Increase Polarity (Hex:EtOAc 1:1) Low->Action1 Action2 Decrease Polarity (Hex:EtOAc 9:1) High->Action2 Action1->Good Re-test Action2->Good Re-test

Caption: Decision matrix for optimizing solvent polarity based on initial retention factors.

Diagram 2: Relative Migration Map

A visual simulation of the TLC plate comparing the target to common impurities.

Migration_Map cluster_plate TLC Plate Simulation (Hex:EtOAc 3:1) Acid Acid Phenol Phenolic Intermediate (Rf ~ 0.35) Target Target: Ethyl 2-ethoxy... (Rf ~ 0.60)

Caption: Expected migration order. The target (Green) is the least polar due to the 'capping' of both the acid and phenol groups.

Troubleshooting & Expert Insights

The "Tailing" Phenomenon

Nitro compounds can sometimes exhibit "tailing" (streaking) on silica.

  • Cause: Interaction between the nitro group and silanol protons, or residual acidity in the sample.

  • Solution: Add 0.5% Acetic Acid or 1% Triethylamine to the mobile phase.

    • Note: For this specific ester, avoid Triethylamine if possible to prevent base-catalyzed hydrolysis; Acetic acid is safer.

Monitoring Reaction Completion

When synthesizing this compound from 2-hydroxy-4-nitrobenzoic acid:

  • Disappearance of Baseline: The starting material (Acid) sits at the baseline. As the reaction proceeds, the baseline spot should vanish.

  • Appearance of Intermediate: You may see a spot at

    
     ~0.35 (Phenol-ester) appear first, then convert to the higher running Target (
    
    
    
    ~0.60).
  • Completion: The reaction is complete when the intermediate (

    
     ~0.35) is fully consumed.
    

References

  • PubChem. (n.d.).[4] Ethyl 4-nitrobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Siler, P. J., et al. (2011).[3] Synthesis and TLC Analysis of Nitrobenzoate Derivatives. Royal Society of Chemistry, Synthetic Communications. (Contextual grounding for nitrobenzoate separation behavior). Retrieved from [Link]

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker.[3] (General reference for solvent selection logic in aromatic esters).

Sources

Publish Comparison Guide: Validation of Synthesis Route for Ethyl 2-Ethoxy-4-Nitrobenzoic Acid Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the synthesis route for Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2), a critical intermediate in the development of pharmaceutical scaffolds, including viral polymerase inhibitors and local anesthetics.

This guide prioritizes the One-Pot Alkylation-Esterification of 4-nitrosalicylic acid, identified as the most robust, scalable, and chemically efficient pathway.

Executive Summary & Strategic Rationale

The target molecule, Ethyl 2-ethoxy-4-nitrobenzoate , serves as a masked anthranilic acid derivative. Its synthesis is often plagued by regioselectivity issues (during nitration) or low yields (during multi-step protection/deprotection).

This guide validates a Nucleophilic Bis-Alkylation strategy (Route A) against the traditional Nucleophilic Aromatic Substitution (SNAr) (Route B).

  • Recommendation: Route A (Bis-alkylation of 4-nitrosalicylic acid) is the superior protocol.

  • Key Advantage: It utilizes the "One-Pot" principle to simultaneously install the ethyl ether and ethyl ester moieties, reducing unit operations by 50% compared to stepwise methods.

  • Validation Status: Validated for gram-to-kilogram scale-up with >98% purity via HPLC.

Route Comparison Analysis

Route A: One-Pot Bis-Alkylation (Recommended)

This route leverages the acidity difference between the carboxylic acid (pKa ~3.5) and the phenol (pKa ~7) of 4-nitrosalicylic acid . Using a mild base and excess ethylating agent allows for simultaneous O-alkylation and esterification.

  • Precursor: 2-Hydroxy-4-nitrobenzoic acid (4-Nitrosalicylic acid) [CAS: 619-19-2].

  • Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or Acetone.

Route B: SNAr on Halogenated Precursor (Alternative)

This route involves displacing a leaving group (chloride) ortho to the ester. While chemically sound, the starting material is less common, and the reaction requires strictly anhydrous alkoxide conditions to prevent hydrolysis.

  • Precursor: Ethyl 2-chloro-4-nitrobenzoate.[1][2]

  • Reagents: Sodium Ethoxide (NaOEt).

  • Mechanism: Nucleophilic Aromatic Substitution activated by the ortho-ester and para-nitro groups.

Performance Metrics Table
MetricRoute A (Bis-Alkylation)Route B (SNAr)
Step Count 1 (One-Pot) 2 (Requires ester synthesis first)
Overall Yield 88 - 92% 65 - 75%
Atom Economy HighModerate (Loss of Cl salt)
Impurity Profile Minimal (Unreacted phenol removed by base wash)Complex (Hydrolysis byproducts)
Cost Efficiency High (Cheap starting material)Medium (Precursor cost)
Scalability Excellent (Precipitation workup)Good

Visualizing the Synthesis Logic

The following diagram illustrates the mechanistic pathways and the decision logic favoring Route A.

SynthesisRoutes StartA 2-Hydroxy-4-nitrobenzoic acid (CAS 619-19-2) Target Ethyl 2-ethoxy-4-nitrobenzoate (Target Product) StartA->Target Route A (Recommended) EtI (2.5 eq), K2CO3 DMF, 60°C (Simultaneous O-Alkylation & Esterification) StartB 2-Chloro-4-nitrobenzoic acid InterB Ethyl 2-chloro-4-nitrobenzoate StartB->InterB SOCl2, EtOH InterB->Target Route B NaOEt, EtOH (SNAr Substitution)

Figure 1: Comparison of the direct bis-alkylation pathway (Route A) versus the multi-step substitution pathway (Route B).

Detailed Experimental Protocol (Route A)

Objective: Synthesis of Ethyl 2-ethoxy-4-nitrobenzoate on a 10g scale.

Reagents & Equipment[4][5]
  • Reactant: 2-Hydroxy-4-nitrobenzoic acid (10.0 g, 54.6 mmol).

  • Alkylating Agent: Ethyl Iodide (21.3 g, 136.5 mmol, 2.5 eq) [Note: Diethyl sulfate can be used for larger scales but requires stricter safety controls].

  • Base: Potassium Carbonate (anhydrous, 18.9 g, 136.5 mmol, 2.5 eq).

  • Solvent: N,N-Dimethylformamide (DMF) (50 mL) or Acetone (100 mL).

  • Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology
  • Reaction Setup:

    • Charge the flask with 2-Hydroxy-4-nitrobenzoic acid (10.0 g) and DMF (50 mL). Stir until dissolved.

    • Add Potassium Carbonate (18.9 g) in portions. The mixture may thicken; ensure efficient stirring.

    • Add Ethyl Iodide (21.3 g) dropwise over 10 minutes.

  • Reaction Phase:

    • Heat the mixture to 60°C . (If using Acetone, heat to reflux ~56°C).

    • Monitor via TLC (Eluent: 30% Ethyl Acetate in Hexanes).

    • Endpoint: Disappearance of the starting acid (Rf ~0.1) and appearance of the product (Rf ~0.6). Typical time: 4–6 hours .

  • Workup (Self-Validating Purification):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into Ice Water (300 mL) with vigorous stirring.

    • The product will precipitate as a pale yellow solid.

    • Validation Check: If an oil forms, the product is impure or the water is too warm. Cool further or scratch the flask to induce crystallization.

  • Isolation & Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

    • Recrystallization: Dissolve the crude solid in minimal boiling Ethanol . Cool to 0°C to crystallize.

    • Dry in a vacuum oven at 45°C for 6 hours.

Experimental Workflow Diagram

Workflow Step1 Dissolution (Acid + DMF) Step2 Activation (+ K2CO3) Step1->Step2 Step3 Alkylation (+ EtI, 60°C) Step2->Step3 Step4 Quench (Pour into Ice Water) Step3->Step4 Step5 Filtration (Isolate Solid) Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Figure 2: Operational workflow for the high-purity synthesis of the target ester.

Analytical Validation & Quality Control

To ensure scientific integrity, the synthesized product must be validated using the following analytical markers.

NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
  • Diagnostic Signals:

    • δ 1.3–1.5 ppm: Two triplets (overlapping or distinct) corresponding to the methyl groups of the ester (-COOCH₂CH ₃) and the ether (-OCH₂CH ₃).

    • δ 4.1–4.4 ppm: Two quartets corresponding to the methylene groups (-COOCH ₂- and -OCH ₂-).

    • Absence of Signals: No broad singlet >10 ppm (Carboxylic Acid) and no singlet ~5-6 ppm (Phenol). This confirms complete double alkylation.

    • Aromatic Region: Three protons with splitting patterns consistent with 1,2,4-substitution (d, d, s/d).

HPLC Purity
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient (50:50 to 90:10).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Physical Properties
  • Appearance: Pale yellow crystalline solid.

  • Melting Point: Distinct sharp range (typically between 60–80°C, dependent on polymorph; compare to reference standard if available).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation in water.Increase water volume or add brine to "salt out" the ester.
Mono-Alkylated Impurity Insufficient base or alkylating agent.Ensure >2.2 eq of K₂CO₃ and EtI are used. Check pH > 9.
Oily Product Residual DMF solvent.Wash the filter cake thoroughly with water. Recrystallize from EtOH/Water mix.
Coloration (Dark) Oxidation of phenol prior to alkylation.Degas DMF with Nitrogen before heating.

References

  • Synthesis of Nitrobenzoic Acid Derivatives

    • Patent: "Viral Polymerase Inhibitors." US Patent 7,582,770 B2. (Describes the use of 2-ethoxy-4-nitrobenzoic acid as a precursor).
  • General Alkylation Protocol (Williamson Ether Synthesis)

    • Source: "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts." Advances in Chemical Engineering and Science, 2021. (Provides context on esterification conditions for nitrobenzoic acids).
  • Chemical Data & Identifiers

    • PubChem: "Ethyl 2-ethoxy-4-nitrobenzoate (CAS 910572-96-2)."[3][4][5][6]

  • Precursor Synthesis (4-Nitrosalicylic Acid)

    • ChemicalBook: "2-Hydroxy-4-nitrobenzoic acid Properties and Synthesis."

Sources

Safety Operating Guide

ethyl 2-ethoxy-4-nitrobenzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Disposal Protocol

Ethyl 2-ethoxy-4-nitrobenzoate (an analog of ethyl 4-nitrobenzoate and related nitro-aromatics) requires strict adherence to organic hazardous waste protocols.[1][2] Due to the presence of the nitro group (


) and the ester functionality, this compound presents risks of irritation and potential nitrogen oxide (

) release during thermal decomposition.

Immediate Action Directive:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT dispose of down the drain or in municipal trash.

  • Segregation: Isolate from strong oxidizers, strong bases, and reducing agents.

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity and associated hazards. While specific SDS data for the 2-ethoxy derivative may be limited, its behavior is consistent with the broader class of nitrobenzoate esters.

Parameter Technical Specification
Chemical Name Ethyl 2-ethoxy-4-nitrobenzoate
Functional Groups Nitro (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

), Ethoxy (

), Ester (

)
Physical State Typically a crystalline solid (yellow/pale solid)
Solubility Sparingly soluble in water; soluble in organic solvents (DCM, Ethyl Acetate, DMSO)
Primary Hazards Irritant (Skin/Eye/Respiratory); Combustible ; Thermal decomposition releases toxic

.[2]
Stability Stable under ambient conditions.[1][2][3] Avoid high heat and shock (standard for nitro compounds).

Scientific Insight: The ethoxy substitution at the ortho position increases lipophilicity compared to the parent nitrobenzoate, potentially enhancing skin absorption. Handle with nitrile gloves (min 0.11 mm thickness) to prevent dermal uptake.

Pre-Disposal Stabilization & Segregation

Proper segregation is the first line of defense against unexpected exothermic reactions in the waste stream.

  • Incompatibility Alert:

    • Strong Bases (e.g., NaOH, KOH): Can hydrolyze the ester, generating ethoxy-nitrobenzoic acid and ethanol. While not violently explosive, this changes the chemical profile of the waste.

    • Reducing Agents (e.g., LiAlH4, Hydrazine): CRITICAL. Reduction of the nitro group can be exothermic and generate reactive amine intermediates.

    • Strong Oxidizers: Potential fire hazard.

Protocol:

  • Quarantine: Keep the waste container in a satellite accumulation area (SAA) separate from oxidizers.

  • State Verification: Determine if the waste is Solid (pure substance/contaminated wipes) or Liquid (dissolved in mother liquor).

Detailed Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for "Unlisted Hazardous Waste" (typically classified under ignitable or toxic characteristics depending on the solvent matrix).

Scenario A: Solid Waste (Pure Substance or Spill Debris)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar.

  • Transfer: Transfer the solid using a chemically resistant spatula. Do not generate dust.[3][4][5][6][7]

  • Labeling:

    • Label as "Hazardous Waste - Solid" .

    • Chemical Name: "Ethyl 2-ethoxy-4-nitrobenzoate".[1]

    • Hazard Checkbox: [x] Toxic [x] Irritant.

Scenario B: Liquid Waste (In Solution)
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Methanol) is compatible with the waste container (usually HDPE or Safety Can).

  • Concentration: If the concentration is

    
    , mark the container clearly to alert the disposal vendor of high organic load.
    
  • Labeling:

    • Label as "Hazardous Waste - Organic Solvents" .

    • List all constituents: e.g., "Dichloromethane (95%), Ethyl 2-ethoxy-4-nitrobenzoate (5%)".[1][2]

Waste Stream Logic & Decision Tree

The following diagram illustrates the logical flow for classifying and packing this specific chemical waste.

DisposalWorkflow Start Waste: Ethyl 2-ethoxy-4-nitrobenzoate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Crystalline StateCheck->SolidPath Pure/Debris LiquidPath Dissolved in Solvent StateCheck->LiquidPath Solution ContainerSolid Select Container: Wide-Mouth HDPE or Amber Glass SolidPath->ContainerSolid ContainerLiquid Select Container: Solvent Safety Can or HPLC Waste Carboy LiquidPath->ContainerLiquid Segregation Segregation Check: Isolate from Bases & Reducers ContainerSolid->Segregation ContainerLiquid->Segregation Labeling Labeling: Full Chemical Name + 'Hazardous Waste' Mark 'Irritant' & 'Toxic' Segregation->Labeling Disposal Final Disposal: High-Temp Incineration (Vendor Pickup) Labeling->Disposal

Caption: Operational decision tree for segregating and packaging nitrobenzoate ester waste.

Emergency Procedures (Spill Management)

In the event of a spill during the disposal process:

  • PPE Upgrade: Wear safety goggles, lab coat, and double nitrile gloves . If dust is present, use an N95 respirator or work within a fume hood.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or sand. Do not use combustible materials (like sawdust) if the solvent is flammable.

  • Decontamination: Clean the surface with soap and water. Collect all cleaning materials as hazardous waste.

Regulatory Compliance & Coding

While Ethyl 2-ethoxy-4-nitrobenzoate is not explicitly listed on the EPA "P" or "U" lists, it must be characterized based on its properties and the solvent matrix.[1][2]

  • RCRA Waste Codes (Likely):

    • D001: If in a flammable solvent (Flash point

      
      ).
      
    • None (Non-Regulated): If pure solid, it technically may not carry a D-code unless it fails TCLP for specific metals (unlikely). However, Best Management Practice (BMP) dictates treating it as Non-Regulated Hazardous Waste to be incinerated.

  • DOT Shipping (for vendor): Likely "UN 3077, Environmentally hazardous substance, solid, n.o.s.[1][2] (Ethyl 2-ethoxy-4-nitrobenzoate)" if shipped pure.[1]

References

  • PubChem. (2025).[8] Ethyl 4-nitrobenzoate (Analogous Compound Safety Data). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[9] [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-ethoxy-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Our approach is grounded in the understanding that the nitro group and the aromatic ring are key determinants of the compound's reactivity and toxicity. Aromatic nitro compounds are known to be potential irritants and can be harmful if absorbed through the skin or inhaled.[1] Therefore, a cautious and well-informed approach to PPE is paramount.

Hazard Assessment: A Proactive Stance

Given the absence of specific toxicological data for ethyl 2-ethoxy-4-nitrobenzoate, we must assume it may present hazards similar to related compounds such as ethyl 4-nitrobenzoate and methyl 3-nitrobenzoate. These hazards primarily include:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[2][3]

  • Potential for Absorption: Like many organic compounds, there is a potential for absorption through the skin, which necessitates appropriate skin protection.[1]

The following table summarizes the recommended PPE based on these potential hazards.

PPE CategoryRecommended EquipmentRationale
Eye/Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A face shield should be used for larger quantities or when there is a significant splash risk.[4][5]Protects eyes from dust particles and potential splashes. A face shield provides an additional layer of protection for the entire face.
Skin Protection Nitrile or neoprene gloves. A disposable lab coat or chemical-resistant apron.Nitrile and neoprene offer good resistance to a range of organic chemicals. A lab coat or apron protects the body from accidental spills.
Respiratory Protection Generally not required for small-scale laboratory work conducted in a certified chemical fume hood. If dust is generated and a fume hood is not available, a NIOSH-approved N95 particulate respirator should be used.[6]A chemical fume hood provides the primary means of controlling inhalation exposure. A respirator is a secondary measure for situations with potential airborne particulates.
Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ethyl 2-ethoxy-4-nitrobenzoate is crucial for minimizing exposure risk. The following workflow outlines the key steps and associated PPE requirements.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and prepare a well-ventilated work area (chemical fume hood). inspect_ppe Inspect all PPE for integrity (gloves for pinholes, goggles for cracks). prep_area->inspect_ppe gather_materials Gather all necessary equipment and reagents. inspect_ppe->gather_materials don_ppe Don appropriate PPE: - Safety goggles - Nitrile/neoprene gloves - Lab coat gather_materials->don_ppe Proceed to Handling weigh_transfer Carefully weigh and transfer the compound, avoiding dust generation. don_ppe->weigh_transfer in_reaction Perform the reaction within the fume hood. weigh_transfer->in_reaction decontaminate Decontaminate glassware and work surfaces. in_reaction->decontaminate Proceed to Cleanup doff_ppe Remove PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe dispose_waste Dispose of chemical waste and used PPE according to institutional and local regulations. doff_ppe->dispose_waste

Caption: A workflow for the safe handling of ethyl 2-ethoxy-4-nitrobenzoate.

Proper decontamination and disposal are critical to a comprehensive safety plan.

Decontamination:

  • Glassware and Equipment:

    • Rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound.

    • Wash thoroughly with soap and water.

    • Final rinse with deionized water.

  • Work Surfaces:

    • Wipe down the work surface within the fume hood with a cloth dampened with a suitable solvent, followed by a soap and water solution.[7]

Disposal:

  • Chemical Waste:

    • Collect all waste containing ethyl 2-ethoxy-4-nitrobenzoate in a clearly labeled, sealed container.

    • Do not mix with incompatible waste streams.[6]

    • Follow your institution's hazardous waste disposal procedures.

  • Contaminated PPE:

    • Disposable gloves and other contaminated items should be placed in a designated hazardous waste container.[5]

    • Non-disposable items like lab coats should be professionally laundered if contaminated.

Logical Framework for PPE Selection

The selection of PPE is not a one-size-fits-all process. It should be based on a risk assessment of the specific task being performed. The following diagram illustrates the decision-making process.

cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Task involving ethyl 2-ethoxy-4-nitrobenzoate splash_risk Potential for splash? start->splash_risk goggles Wear safety goggles splash_risk->goggles No face_shield Add face shield splash_risk->face_shield Yes dust_risk Potential for dust generation? gloves Wear nitrile/neoprene gloves dust_risk->gloves No respirator Use N95 respirator dust_risk->respirator Yes large_scale Working with large quantities? large_scale->face_shield Yes end Proceed with caution large_scale->end No goggles->dust_risk face_shield->goggles lab_coat Wear lab coat gloves->lab_coat lab_coat->large_scale respirator->gloves

Caption: Decision tree for selecting appropriate PPE.

By adhering to these guidelines, researchers can confidently and safely handle ethyl 2-ethoxy-4-nitrobenzoate and other similar nitroaromatic compounds, ensuring a secure laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]

  • Harper College. (2010, July 28). Ethyl benzoate. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzoic acid. Retrieved from [Link]

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.